molecular formula C13H10BrN3O B15201963 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine

7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B15201963
M. Wt: 304.14 g/mol
InChI Key: ZHWQTIGHQJYYTL-UHFFFAOYSA-N
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Description

7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine is a useful research compound. Its molecular formula is C13H10BrN3O and its molecular weight is 304.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10BrN3O

Molecular Weight

304.14 g/mol

IUPAC Name

3-bromo-7-phenylmethoxy-2H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C13H10BrN3O/c14-12-10-6-7-15-13(11(10)16-17-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)

InChI Key

ZHWQTIGHQJYYTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC3=C(NN=C32)Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship of 3-Bromo-Pyrazolo[3,4-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR), synthetic utility, and experimental protocols for the 3-bromo-pyrazolo[3,4-c]pyridine scaffold.

Executive Summary

The pyrazolo[3,4-c]pyridine core is a "privileged scaffold" in medicinal chemistry, structurally isomeric to the biologically ubiquitous purine ring system.[1] Its ability to mimic the adenine portion of ATP makes it a potent template for designing Type I and Type II kinase inhibitors (e.g., for CDKs, GSK-3, FLT3, and TRK).

The 3-bromo-pyrazolo[3,4-c]pyridine derivative serves as a critical "linchpin" intermediate. The C-3 bromine atom functions not merely as a halogen bond donor but primarily as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). This allows for the rapid generation of diverse libraries targeting the hydrophobic pocket or "gatekeeper" residues of protein kinases.

This guide analyzes the SAR vectors of this scaffold, provides a validated synthetic route to the 3-bromo core, and details the protocols for its functionalization.

Chemical Architecture & Numbering

Understanding the specific numbering is vital, as isomers (e.g., [3,4-b] or [4,3-c]) possess vastly different electronic profiles.

  • Core Structure: A 5-membered pyrazole ring fused to a 6-membered pyridine ring.

  • Fusion Points: The fusion occurs across the C3 and C4 positions of the pyrazole and the c-bond (C3-C4) of the pyridine.

  • Key Vectors:

    • N-1: Pyrazole nitrogen (Acidic proton, pKa ~13-14). Primary site for solubility-enhancing groups.

    • C-3: The "Warhead" position. In the 3-bromo derivative, this is the site of the C-Br bond.

    • C-5 & C-7: Pyridine ring carbons.[1][2][3] Sites for electronic tuning or steric modulation.

DOT Diagram: Scaffold Numbering & Vectors

G N1 N-1 (Anchor) Alkylation Alkylation N1->Alkylation Base/R-X C3 C-3 (Br Handle) Suzuki Coupling Suzuki Coupling C3->Suzuki Coupling Pd(0) C5 C-5 (Tuner) C7 C-7 (Steric) Core Pyrazolo[3,4-c] pyridine Core Core->N1 Solubility/PK Core->C3 Kinase Hinge Binding Core->C5 Electronic Modulation Core->C7 Selectivity

Caption: Functional vectors of the pyrazolo[3,4-c]pyridine scaffold. C-3 is the critical site for bromine substitution and subsequent elaboration.

Synthetic Strategy: Accessing the 3-Bromo Core

Direct synthesis of the 3-bromo derivative can be achieved via two primary strategies: De Novo Cyclization (incorporating the bromine early) or Late-Stage Functionalization (brominating the formed core). The latter is preferred for flexibility.

Validated Pathway: Core Synthesis & Bromination

The most robust route involves the construction of the pyrazolo[3,4-c]pyridine ring followed by regioselective bromination.

  • Core Formation: Condensation of 3-amino-4-methylpyridine with sodium nitrite (diazotization) followed by internal cyclization (phase-transfer catalysis or acetic anhydride mediated).

  • Bromination: Treatment with N-bromosuccinimide (NBS) in DMF. The C-3 position is the most electron-rich site on the pyrazole ring, ensuring high regioselectivity over the pyridine carbons (C5/C7).

DOT Diagram: Synthetic Workflow

Synthesis Start 3-Amino-4-methylpyridine Step1 Diazotization & Cyclization (NaNO2, Ac2O, KOAc) Start->Step1 Core 1H-Pyrazolo[3,4-c]pyridine (Parent Scaffold) Step1->Core Step2 Regioselective Bromination (NBS, DMF, RT) Core->Step2 Product 3-Bromo-1H-pyrazolo[3,4-c]pyridine (Target Scaffold) Step2->Product

Caption: Step-wise synthesis of the 3-bromo-pyrazolo[3,4-c]pyridine scaffold from commercially available precursors.

Structure-Activity Relationship (SAR) Analysis

The SAR of 3-bromo-pyrazolo[3,4-c]pyridine is defined by the modifications made at the bromine position (C-3) and around it (N-1, C-5).

Vector C-3: The "Warhead" (Bromine Displacement)

The 3-bromo group is rarely the final drug moiety. It is a "placeholder" for aromatic systems that engage the ATP-binding pocket.

  • Mechanism: The bromine is displaced via Pd-catalyzed cross-coupling (Suzuki, Stille) to introduce Aryl or Heteroaryl groups.

  • SAR Insight:

    • Aryl Groups (Phenyl, Pyridyl): Enhance affinity for the hydrophobic pocket (Gatekeeper residue).

    • H-Bond Donors (Phenols, Anilines): Critical for interacting with the "Hinge Region" (e.g., Glu81/Leu83 in CDK2).

    • Retention of Bromine: In rare cases, the Br atom itself provides activity via Halogen Bonding with backbone carbonyls, but this is usually 10-100x less potent than an optimized aryl substituent.

Vector N-1: The "Anchor"
  • Role: Controls physicochemical properties (LogP, Solubility).

  • SAR Insight:

    • Unsubstituted (N-H): Often required for H-bond donation to the kinase hinge.

    • Alkylation (Methyl, Isopropyl): Can block metabolic conjugation but may abolish hinge binding if the N-H is a donor.

    • Bulky Groups (Cyclopentyl, Piperidinyl): Can exploit the solvent-exposed region to improve solubility without affecting binding affinity.

Vectors C-5 & C-7: The "Tuners"
  • Role: Modulate the electron density of the pyridine ring.

  • SAR Insight:

    • C-5 Substitution (e.g., -Cl, -OMe): Can induce a "twist" in the molecule or fill small hydrophobic pockets.

    • C-7 Functionalization: Often used to introduce solubilizing tails (e.g., morpholine, piperazine) via Buchwald-Hartwig amination.

Summary Table: SAR Impact of Modifications
PositionModificationPrimary EffectBiological Impact (Kinase)
C-3 (Br) Aryl/Heteroaryl Potency Driver Engages hydrophobic pocket/Gatekeeper.
C-3 (Br) Alkyne (Sonogashira)Rigid SpacerAccesses deep pockets; covalent probe potential.
N-1 Alkyl/CycloalkylPK/SolubilityModulates LogP; prevents glucuronidation.
N-1 Free N-HH-Bond DonorEssential for binding to many kinase hinges.
C-5 Halogen/AlkoxyElectronicFine-tunes pKa of pyridine N; minor steric fit.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridine

Objective: To install the bromine handle regioselectively at C-3.

  • Dissolution: Dissolve 1H-pyrazolo[3,4-c]pyridine (1.0 equiv, 5.0 mmol) in anhydrous DMF (10 mL).

  • Bromination: Cool the solution to 0°C. Add N-bromosuccinimide (NBS) (1.1 equiv, 5.5 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS (Target Mass: M+H = 198/200).

  • Work-up: Pour the reaction mixture into ice-water (50 mL). The product typically precipitates as a solid.

  • Isolation: Filter the solid, wash with cold water (3x 10 mL), and dry under vacuum.

  • Purification: If necessary, recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH gradient).

    • Yield Expectation: 75–85%.

    • Appearance: Off-white to yellow solid.

Protocol B: Suzuki-Miyaura Coupling at C-3

Objective: To replace the 3-Br with an aryl group (Library Generation).

  • Setup: In a microwave vial or pressure tube, combine:

    • 3-Bromo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv).

    • Aryl Boronic Acid (1.2–1.5 equiv).

    • Pd(dppf)Cl2[1][4]·DCM (0.05 equiv) or Pd(PPh3)4 (0.05 equiv).

    • Base: 2M Na2CO3 or Cs2CO3 (2.0 equiv).

    • Solvent: 1,4-Dioxane/Water (4:1 ratio).[4]

  • Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes.

  • Reaction: Seal and heat to 90–100°C (thermal) or 120°C (microwave) for 1–2 hours.

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Silica gel chromatography.

References

  • Bedwell, E. V., et al. (2023).[1] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 13, 34523-34532. Link

    • Key Source for: Vectorial functionalization strategy and synthesis of 5-halo deriv
  • Sigma-Aldrich. (n.d.). "3-Bromo-1H-pyrazolo[3,4-c]pyridine Product Page." Link

    • Key Source for: Commercial availability and CAS registry (76006-13-8).

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

    • Key Source for: General principles of scaffold physicochemical properties (LogP/Solubility).
  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28–39. Link

    • Key Source for: Kinase inhibitor binding modes (Type I/II) relevant to the scaffold.

Sources

The Emerging Potential of 7-Benzyloxy-Substituted Pyrazolopyridines as Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quest for Kinase Inhibitor Specificity and Potency

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as pivotal targets. These enzymes, numbering over 500 in the human kinome, are crucial regulators of cellular signaling pathways that govern cell growth, differentiation, and survival.[1] Their aberrant activity is a hallmark of numerous cancers, making kinase inhibitors a cornerstone of targeted therapy.[1] The pyrazolopyridine scaffold, a privileged heterocyclic core, has garnered significant attention in this arena. As a bioisostere of adenine, it adeptly occupies the ATP-binding pocket of kinases, serving as an effective "hinge-binder".[1] This guide delves into the largely unexplored but highly promising subclass of 7-benzyloxy-substituted pyrazolopyridines, postulating their potential to yield a new generation of potent and selective kinase inhibitors.

The Pyrazolopyridine Scaffold: A Privileged Core for Kinase Inhibition

Pyrazolopyridines, also known as azaindoles, are bicyclic aromatic heterocycles that have proven to be a versatile framework in medicinal chemistry.[2] Their success in kinase inhibitor design can be attributed to several key features:

  • ATP Mimicry: The arrangement of nitrogen atoms in the pyrazolopyridine ring system mimics the hydrogen bonding pattern of the adenine core of ATP, allowing it to form crucial interactions with the hinge region of the kinase active site.[1][2] This hinge-binding is a foundational element for competitive kinase inhibition.

  • Structural Versatility: The pyrazolopyridine core can be readily functionalized at multiple positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[2][3]

  • Proven Clinical Success: The utility of this scaffold is underscored by the clinical success of drugs like Selpercatinib, a RET kinase inhibitor built upon a pyrazolo[1,5-a]pyridine core, which has received approval for treating certain types of thyroid and lung cancers.[1]

The strategic placement of substituents on this core can exploit specific sub-pockets within the kinase active site, leading to enhanced affinity and selectivity for the target kinase over others in the kinome.

Synthetic Pathways to 7-Benzyloxy-Substituted Pyrazolopyridines

The synthesis of 7-benzyloxy-substituted pyrazolopyridines, while not extensively documented as a class, can be strategically approached through established heterocyclic chemistry methodologies. A plausible and versatile synthetic route involves the initial construction of a 7-hydroxy-pyrazolopyridine precursor, followed by O-alkylation to introduce the benzyloxy group.

A common strategy for synthesizing the pyrazolo[1,5-a]pyridine core is the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[4] To achieve the desired 7-hydroxy substitution, one could start with a appropriately substituted pyridine precursor.

Below is a proposed synthetic workflow:

Synthetic Workflow cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Final Product Synthesis A Substituted 2-aminopyridine C Cycloaddition A->C B α,β-Unsaturated Carbonyl Compound B->C D 7-Hydroxy-Pyrazolopyridine C->D Oxidative Cyclization F Williamson Ether Synthesis D->F E Benzyl Bromide E->F G 7-Benzyloxy-Substituted Pyrazolopyridine F->G O-Alkylation

Caption: Proposed synthetic workflow for 7-benzyloxy-substituted pyrazolopyridines.

Alternatively, nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group at the position corresponding to the final C7 position could be employed to introduce a hydroxyl or benzyloxy group.[5][6] The reactivity of halopyridines to nucleophilic substitution is generally favored at the ortho and para positions relative to the ring nitrogen.[6][7]

Mechanism of Action and the Postulated Role of the 7-Benzyloxy Group

Like their parent scaffold, 7-benzyloxy-substituted pyrazolopyridines are anticipated to function as ATP-competitive kinase inhibitors. The pyrazolopyridine core will anchor the molecule in the ATP-binding site by forming hydrogen bonds with the hinge region residues.

The 7-benzyloxy substituent is hypothesized to play a crucial role in enhancing both potency and selectivity through several mechanisms:

  • Hydrophobic Interactions: The benzyl group can occupy a hydrophobic pocket adjacent to the hinge region, forming favorable van der Waals interactions and displacing water molecules, which can be entropically favorable.

  • Solvent Front Exposure: The C7 position of the pyrazolopyridine scaffold often points towards the solvent-exposed region of the ATP binding site. The benzyloxy group can extend into this region, potentially forming additional interactions with surface residues or modifying the solubility and cell permeability of the compound.

  • Conformational Restriction and Selectivity: The presence of the benzyloxy group can influence the preferred conformation of the inhibitor within the binding pocket. This can lead to improved shape complementarity with the target kinase and, consequently, higher selectivity against off-target kinases that may have different topographies in this region.

Kinase Binding Mode cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibitor Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front Pyrazolopyridine Pyrazolopyridine Core Pyrazolopyridine->Hinge H-Bonds Benzyloxy 7-Benzyloxy Group Benzyloxy->HydrophobicPocket Hydrophobic Interactions Benzyloxy->SolventFront Solvent Interactions

Caption: Hypothetical binding mode of a 7-benzyloxy-substituted pyrazolopyridine.

Structure-Activity Relationship (SAR) Considerations

While direct SAR data for 7-benzyloxy-substituted pyrazolopyridines is limited, we can extrapolate from related scaffolds. For instance, in the development of pyrazolone-based ALK inhibitors, the substitution of an ethoxy group with a benzyloxy group led to enhanced potency and selectivity against related kinases like VEGFR2.[8] This highlights the potential of the benzyloxy moiety to fine-tune the inhibitor's interaction profile.

Furthermore, studies on 7-azaindoles have shown that substitutions on the pyridine ring are critical for modulating kinase selectivity and overall compound properties.[9][10] The 7-position, in particular, offers a vector for exploring interactions in the solvent-exposed region of the active site, which can be exploited to improve selectivity and physicochemical properties.

Compound ClassTarget Kinase(s)Key SAR InsightsReference
Pyrazolo[1,5-a]pyrimidinesPimModifications at the 2, 5, and 7-positions significantly impact potency.[11]
PyrazolopyrimidinesSRCSubstitution at the N1 and C3 positions are key for potency and selectivity over ABL kinase.[12][13][14]
7-AzaindolesCdc7The azaindole serves as a hinge-binding motif, and substitutions on the pyridine ring influence interactions with the pre-DFG residue region.[15]
7-AzaindolesMultipleThe 7-azaindole scaffold is a versatile hinge-binder, and functionalization at various positions allows for broad kinome targeting.[2][16]

Experimental Protocols for Evaluation

A systematic evaluation of novel 7-benzyloxy-substituted pyrazolopyridines as kinase inhibitors involves a cascade of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for quantifying kinase activity.

Protocol: LanthaScreen® Eu Kinase Binding Assay [12][17][18]

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the test compound (7-benzyloxy-substituted pyrazolopyridine) in DMSO, followed by a dilution in 1X Kinase Buffer A to achieve a 4X final concentration.

    • Prepare a 2X kinase/europium-labeled anti-tag antibody mixture in 1X Kinase Buffer A.

    • Prepare a 4X Alexa Fluor® 647-labeled kinase tracer solution in 1X Kinase Buffer A.

  • Assay Procedure (384-well plate):

    • Add 4 µL of the 4X test compound solution to the appropriate wells.

    • Add 8 µL of the 2X kinase/antibody mixture.

    • Add 4 µL of the 4X tracer solution to initiate the binding reaction.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of TR-FRET measurements, with excitation at ~340 nm and emission at ~615 nm (Europium donor) and ~665 nm (Alexa Fluor® 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

A similar workflow can be followed for Homogeneous Time Resolved Fluorescence (HTRF®) assays.[3][4][9][19][20]

Cellular Proliferation and Cytotoxicity Assays

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [1][8][14][21]

  • Cell Plating:

    • Seed cancer cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density in their respective culture medium.

    • Incubate the plates overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Add the compound dilutions to the cells and incubate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the data to vehicle-treated control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

In Vivo Efficacy Studies

Protocol: Mouse Xenograft Model [7][22][23][24]

  • Cell Implantation:

    • Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., a mixture of medium and Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the test compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the compound to the treatment group according to a predetermined dosing schedule and concentration. The control group receives the vehicle only.

  • Efficacy Monitoring:

    • Measure tumor volume (e.g., using calipers) and mouse body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate tumor growth inhibition (TGI) to assess the efficacy of the compound.

Challenges and Future Directions

The development of 7-benzyloxy-substituted pyrazolopyridines as kinase inhibitors is not without its challenges. Key considerations include:

  • Metabolic Stability: The benzyloxy group may be susceptible to metabolic cleavage, potentially impacting the pharmacokinetic profile of the compounds. Strategies to mitigate this, such as the introduction of fluorine atoms on the benzyl ring, may be necessary.

  • Off-Target Effects: While the benzyloxy group can enhance selectivity, comprehensive kinome screening will be essential to identify and mitigate any potential off-target activities.

  • Synthetic Accessibility: The development of efficient and scalable synthetic routes will be crucial for the progression of promising lead compounds.

Future research should focus on the systematic synthesis and evaluation of a library of 7-benzyloxy-substituted pyrazolopyridines with variations in the substitution pattern of the benzyl ring and on the pyrazolopyridine core itself. Co-crystallization of lead compounds with their target kinases will provide invaluable structural insights to guide further optimization efforts.

Conclusion

The 7-benzyloxy-substituted pyrazolopyridine scaffold represents a promising, yet underexplored, avenue for the discovery of novel kinase inhibitors. By leveraging the established hinge-binding capabilities of the pyrazolopyridine core and the potential for the 7-benzyloxy group to confer enhanced potency and selectivity, there is a significant opportunity to develop next-generation targeted therapies. A disciplined approach, combining rational design, robust synthetic chemistry, and a comprehensive suite of in vitro and in vivo assays, will be paramount to unlocking the full therapeutic potential of this exciting class of compounds.

References

  • Wang, J., et al. (2024). PIDA mediates a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes to provide a variety of multifunctionalized pyrazolo[1,5-a]pyridine architectures under facile conditions. Synlett, 35, 1551-1556.
  • Tripathy, R., et al. (2011). Pyrazolone-based anaplastic lymphoma kinase (ALK) inhibitors: control of selectivity by a benzyloxy group. Bioorganic & Medicinal Chemistry Letters, 21(24), 7355-7359.
  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(11), 5482-5503.
  • George, K. M., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(4), 863-903.
  • Boral, D., et al. (2023). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 28(15), 5849.
  • Zhou, W., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 22-29.
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1124.
  • Bach, S., et al. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 24(15), 2779.
  • Rößler, K., et al. (2004). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36.
  • Irie, T., & Sawa, M. (2020). Application research of 7-Azaindole. ChemicalBook.
  • Norman, M. H., et al. (2012). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters, 3(10), 832-837.
  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 868.
  • Bach, S., et al. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 24(15), 2779.
  • Alanazi, M. G., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(11), 4355.
  • Gampala, S., et al. (2020). Azaindole Therapeutic Agents. ACS Chemical Neuroscience, 11(17), 2586-2607.
  • Khan Academy. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

  • Not Voodoo. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from [Link]

  • Bunting, J. W., & Kanter, J. P. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(23), 3943-3951.
  • Al-Abdullah, E. S., et al. (2016). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. International Journal of Pharmaceutical Sciences and Research, 7(11), 4475-4484.
  • Organic Chemistry. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Retrieved from [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36.
  • Dwyer, M. P., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters, 23(22), 6178-6182.

Sources

7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine chemical structure and SMILES

[1]

Executive Summary & Structural Architecture

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and quinazolines.[1] The specific derivative This compound combines an electrophilic handle (3-bromo) for cross-coupling (e.g., Suzuki-Miyaura) and a lipophilic ether moiety (7-benzyloxy) that often occupies hydrophobic pockets in target proteins such as BTK, JAK, or Factor Xa.[1]

Chemical Identity & Specifications[1][2][3][4][5][6]
PropertySpecification
Chemical Name This compound
CAS Registry Number 1416374-46-3
Molecular Formula C₁₃H₁₀BrN₃O
Molecular Weight 304.14 g/mol
Exact Mass 303.0007
Core Scaffold 1H-pyrazolo[3,4-c]pyridine
Key Substituents 3-Bromo (-Br), 7-Benzyloxy (-OCH₂Ph)
SMILES & InChI Representation

To ensure interoperability with cheminformatics software (RDKit, ChemDraw), use the following strings:

  • Canonical SMILES: C1=CC=CC=C1COC2=NC=CC3=C2N=NC3Br

  • Isomeric SMILES: BrC1=NNC2=C1C=CN=C2OCc3ccccc3

  • InChI Key: (Predicted) RAGDXYJRZOFKCT-UHFFFAOYSA-N (Analogous to 7-bromo variant)[1]

Structural Logic & Numbering Scheme

Understanding the numbering of the fused bicyclic system is critical for regioselective functionalization.[1] The [3,4-c] isomer places the pyridine nitrogen at position 6.

  • Positions 1, 2: Pyrazole nitrogens (N1 is typically the tautomeric proton bearer).

  • Position 3: Carbon bearing the Bromine atom (electrophilic site).

  • Position 6: Pyridine nitrogen.

  • Position 7: Carbon adjacent to the pyridine nitrogen and the bridgehead, bearing the Benzyloxy group.

Structural Visualization (DOT)

ChemicalStructureCore1H-pyrazolo[3,4-c]pyridine(Fused Bicycle)Pos3Position 3:Bromo Group (-Br)(Cross-Coupling Vector)Core->Pos3Electrophilic Subst.Pos7Position 7:Benzyloxy Group(Hydrophobic Interaction)Core->Pos7SNAr / Nucleophilic Subst.PosN1Position N1:Reactive Nitrogen(Protecting Group Site)Core->PosN1Alkylation Site

Caption: Functional map of the pyrazolo[3,4-c]pyridine scaffold highlighting key reactive vectors.

Synthesis Protocol

The synthesis of this intermediate typically follows a convergent route.[1] The most robust method involves constructing the pyrazolo-pyridine core followed by late-stage functionalization.[1]

Method: Regioselective SNAr and Bromination

This protocol assumes the starting material is 7-chloro-1H-pyrazolo[3,4-c]pyridine , a commercially available or easily synthesized precursor.[1]

Reagents & Materials:
  • Precursor: 7-chloro-1H-pyrazolo[3,4-c]pyridine[1]

  • Brominating Agent: N-Bromosuccinimide (NBS)[1]

  • Nucleophile: Benzyl alcohol (BnOH)

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu)

  • Solvents: DMF (anhydrous), Acetonitrile (MeCN)

Step-by-Step Workflow:
  • C-3 Bromination:

    • Dissolve 7-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in MeCN.

    • Add NBS (1.1 eq) portion-wise at 0°C to avoid over-bromination.

    • Stir at room temperature (RT) for 2–4 hours. Monitor by LC-MS for the formation of the monobromo species.[1]

    • Workup: Quench with water, filter the precipitate, and wash with cold methanol.[2]

    • Result:3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine .[1]

  • C-7 Nucleophilic Aromatic Substitution (SNAr):

    • Activation: In a separate flask, dissolve Benzyl alcohol (1.2 eq) in anhydrous DMF under Nitrogen.

    • Add NaH (1.5 eq) slowly at 0°C. Stir for 30 min to generate the alkoxide.

    • Coupling: Add the 3-bromo-7-chloro intermediate (from Step 1) to the alkoxide solution.[1]

    • Heat the mixture to 60–80°C for 4–6 hours. The electron-deficient pyridine ring (activated by the adjacent nitrogen) facilitates the displacement of the chlorine atom by the benzyloxy group.[1]

    • Workup: Cool to RT, pour into ice water, and extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthesis Logic Diagram (DOT)

SynthesisPathStartStart: 7-chloro-1H-pyrazolo[3,4-c]pyridineStep1Step 1: Bromination (C-3)Reagent: NBS, MeCNTemp: 0°C to RTStart->Step1InterIntermediate:3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridineStep1->InterStep2Step 2: SNAr (C-7)Reagent: BnOH, NaH, DMFTemp: 60-80°CInter->Step2FinalProduct:This compoundStep2->Final

Caption: Two-step synthesis pathway via electrophilic halogenation and nucleophilic aromatic substitution.

Applications in Drug Discovery[8][13][14][16][17][18]

This molecule is a high-value intermediate for "Scaffold Hopping" strategies where medicinal chemists replace a quinoline or isoquinoline core with the pyrazolo[3,4-c]pyridine system to improve solubility or metabolic stability.[1]

Kinase Inhibition (JAK/BTK)

The 3-bromo position serves as a "growth vector."[1] Using Suzuki coupling, aryl or heteroaryl groups can be attached here to target the ATP-binding hinge region of kinases.[1] The 7-benzyloxy group often extends into the hydrophobic back-pocket (Gatekeeper region), providing potency and selectivity.[1]

Anticoagulants (Factor Xa)

While Apixaban utilizes a tetrahydro version of this ring, the aromatic 1H-pyrazolo[3,4-c]pyridine scaffold is investigated in next-generation Factor Xa inhibitors to alter pharmacokinetic profiles (e.g., reducing clearance).[3]

Late-Stage Functionalization

The 3-bromo group allows for rapid diversification of libraries.[1] Researchers can synthesize a bulk quantity of the 7-benzyloxy-3-bromo core and then run parallel cross-coupling reactions to generate diverse analogs for SAR (Structure-Activity Relationship) studies.[1]

References

  • Sigma-Aldrich. (2023).[1] 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine Properties and Safety Data. Retrieved from

  • ChemicalBook. (2023). This compound Product Entry. Retrieved from

  • Bedwell, E. V., et al. (2023).[4] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances. Retrieved from

  • PubChem. (2023). 1H-Pyrazolo[3,4-c]pyridine Compound Summary. National Library of Medicine. Retrieved from

  • Dong, W., et al. (2024).[4] "A practical synthesis for the key intermediate of apixaban." Monatshefte für Chemie. Retrieved from

Therapeutic Targets for 3-Bromo-1H-Pyrazolo[3,4-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, chemical biology, and experimental validation of 3-bromo-1H-pyrazolo[3,4-c]pyridine analogs. This guide is structured for researchers in medicinal chemistry and pharmacology.

Technical Whitepaper & Experimental Guide

Executive Summary & Chemical Rationale

The 1H-pyrazolo[3,4-c]pyridine scaffold represents a privileged substructure in modern drug discovery, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. While the [3,4-b] system is widely recognized in FGFR and kinase inhibition, the [3,4-c] isomer has emerged as the core architecture for blockbuster anticoagulants (e.g., Apixaban) and next-generation neurotherapeutics.

The 3-bromo-1H-pyrazolo[3,4-c]pyridine derivative (CAS: 76006-13-8) serves as the critical "gateway intermediate." The C3-bromine atom functions as a high-fidelity synthetic handle, enabling Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to introduce diversity at the solvent-exposed region of the target binding pocket. This guide focuses on the therapeutic targets accessible via this specific vector.

Core Scaffold Architecture
  • System: Fused 5,6-bicyclic heterocycle (Pyrazole + Pyridine).

  • Key Feature: Nitrogen placement at positions 1, 2, and 5 (in the [3,4-c] numbering).

  • 3-Bromo Utility: Allows functionalization of the "hinge-binding" or "solvent-front" region, critical for selectivity in kinase and protease targets.

Primary Therapeutic Targets

Target A: Factor Xa (Coagulation Cascade)

Therapeutic Area: Antithrombotics, Stroke Prevention. Mechanism: The tetrahydro-derivative of the pyrazolo[3,4-c]pyridine scaffold is the structural core of Apixaban (Eliquis) .[1] Analogs derived from the 3-bromo precursor target the S1 and S4 pockets of Factor Xa.

  • Binding Mode: The pyrazole-pyridine core locks the molecule in a planar conformation, allowing substituents at the N1 and C3 positions to occupy the hydrophobic S1/S4 pockets, preventing the conversion of Prothrombin to Thrombin.

  • Significance: Direct Factor Xa inhibitors (DOACs) have replaced Warfarin due to a wider therapeutic index.

Target B: RIP1 Kinase (Receptor-Interacting Protein Kinase 1)

Therapeutic Area: Neurodegenerative Diseases (ALS, Multiple Sclerosis), Necroptosis. Mechanism: Recent SAR studies (e.g., J. Med. Chem. 2018) identified 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines as potent RIP1 inhibitors.

  • Role of 3-Bromo Analog: The 3-bromo intermediate is used to install aryl or heteroaryl groups (e.g., 2-fluorophenyl) that penetrate the hydrophobic back-pocket of RIP1.

  • Effect: Inhibition prevents the formation of the "necrosome" complex (RIP1-RIP3-MLKL), blocking necrotic cell death and neuroinflammation.

Target C: LIM Kinases (LIMK1/2)

Therapeutic Area: Metastatic Cancer, Fragile X Syndrome. Mechanism: LIMK regulates actin polymerization by phosphorylating cofilin. 3-substituted pyrazolo[3,4-c]pyridines act as Type III Allosteric Inhibitors .

  • Allosteric Modulation: Unlike ATP-competitive inhibitors, these analogs bind to an allosteric pocket formed by the displacement of the

    
    C-helix. The C3-substituent (derived from the 3-bromo precursor) is critical for locking the kinase in an inactive conformation.
    

Mechanism of Action & Signaling Pathways[2]

The following diagram illustrates the divergent pathways engaged by this scaffold: the Coagulation Cascade (Factor Xa) and the Necroptosis Pathway (RIP1).

SignalingPathways cluster_0 Coagulation Cascade (Factor Xa) cluster_1 Necroptosis Pathway (RIP1) FXa Factor Xa Prothrombin Prothrombin FXa->Prothrombin Cleaves Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor1 Pyrazolo[3,4-c]pyridine Analog Inhibitor1->FXa Inhibits (Ki < 1nM) TNF TNF-alpha TNFR1 TNFR1 TNF->TNFR1 RIP1 RIP1 Kinase TNFR1->RIP1 Activation RIP3 RIP3 RIP1->RIP3 Recruitment MLKL MLKL (Phospho) RIP3->MLKL Phosphorylation Necrosis Membrane Rupture (Necrosis) MLKL->Necrosis Oligomerization Inhibitor2 Pyrazolo[3,4-c]pyridine Analog Inhibitor2->RIP1 Allosteric/ATP Block

Caption: Dual therapeutic intervention points: Factor Xa inhibition (anticoagulation) and RIP1 kinase blockade (neuroprotection).

Experimental Protocols

Protocol 1: Chemical Derivatization (Suzuki-Miyaura Coupling)

Objective: To functionalize the C3 position of the 3-bromo-1H-pyrazolo[3,4-c]pyridine core. Rationale: The C3-bromo is less reactive than typical aryl halides due to electron richness of the pyrazole, requiring optimized catalytic systems.

  • Reagents:

    • Substrate: 3-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq).

    • Boronic Acid: Aryl-B(OH)2 (1.2 eq).

    • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 eq) or Pd(PPh3)4.

    • Base: Cs2CO3 (2.0 eq) or K3PO4.

    • Solvent: 1,4-Dioxane/Water (4:1 v/v).

  • Procedure:

    • Degas solvents with Nitrogen for 15 mins.

    • Add substrate, boronic acid, and base to a microwave vial.

    • Add catalyst under inert atmosphere.

    • Seal and heat to 100°C for 2-4 hours (or microwave at 120°C for 30 mins).

    • Workup: Filter through Celite, extract with EtOAc, wash with brine.

    • Purification: Flash chromatography (DCM/MeOH gradient).

  • Validation:

    • Confirm disappearance of Br-isotope pattern in MS.

    • Monitor appearance of new aromatic protons in 1H-NMR.

Protocol 2: In Vitro RIP1 Kinase Assay (ADP-Glo)

Objective: To quantify the inhibitory potency (IC50) of synthesized analogs against RIP1. Rationale: ADP-Glo detects ADP generated by the kinase reaction, providing a luminescent signal proportional to kinase activity.

  • Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

    • Enzyme: Recombinant human RIP1 kinase (GST-tagged).

    • Substrate: Myelin Basic Protein (MBP) or specific RIP1 peptide substrate.

  • Workflow:

    • Step 1: Incubate 2 µL of Compound (serially diluted in DMSO) with 4 µL of RIP1 Enzyme (10 ng/well) for 15 mins at RT.

    • Step 2: Add 4 µL of ATP/Substrate mix (ATP concentration at Km, ~10 µM).

    • Step 3: Incubate at 30°C for 60 minutes.

    • Step 4: Add 10 µL of ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

    • Step 5: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Normalize to "No Enzyme" (0% activity) and "DMSO only" (100% activity) controls.

    • Fit data to a 4-parameter logistic equation to determine IC50.

Comparative Data: Selectivity Profiles

The table below summarizes the activity of pyrazolo[3,4-c]pyridine analogs against key targets compared to the [3,4-b] isomer.

FeaturePyrazolo[3,4-c ]pyridine (Target of Guide)Pyrazolo[3,4-b ]pyridine (Common Isomer)
Nitrogen Position 1, 2, 5 (Fused Pyridine N is distal to bridgehead)1, 2, 7 (Fused Pyridine N is proximal to bridgehead)
Primary Target Factor Xa, RIP1, LIMK1/2 FGFR, CDK, TBK1
Binding Mode Often binds Allosteric or S1/S4 Pockets Classic ATP-Hinge Binder
Key Drug Apixaban (Core Scaffold)Palbociclib (Structural relative)
3-Bromo Utility Access to hydrophobic back-pockets (RIP1)Access to gatekeeper residues (FGFR)

Synthesis Workflow Diagram

This workflow outlines the generation of a library of analogs from the 3-bromo precursor.

SynthesisWorkflow Start Starting Material 3-Bromo-1H-pyrazolo[3,4-c]pyridine Step1 N1-Protection/Alkylation (R-X, Base) Start->Step1 Intermediate N1-Substituted 3-Bromo Intermediate Step1->Intermediate Regioselective Step2 Pd-Catalyzed Coupling (Suzuki/Sonogashira) at C3 Intermediate->Step2 Functionalization Library Analog Library (C3-Aryl/Heteroaryl) Step2->Library Screening Biological Screening (RIP1 / Factor Xa) Library->Screening

Caption: Divergent synthesis strategy utilizing the 3-bromo core as a diversity vector.

References

  • Harris, P. A., et al. (2018). "Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors."[2][3] Journal of Medicinal Chemistry.

  • Pinto, D. J. P., et al. (2007). "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[4] Journal of Medicinal Chemistry.

  • Goodwin, N. C., et al. (2015). "Discovery of a Type III Allosteric Inhibitor of LIM Kinase 1 and 2." ACS Medicinal Chemistry Letters.

  • Sigma-Aldrich. "Product Specification: 3-Bromo-1H-pyrazolo[3,4-c]pyridine." Merck KGaA.

  • Michailidou, M., et al. (2016). "Synthesis and antiproliferative activity of new pyrazolo[3,4-c]pyridines." Molecular Diversity.

Sources

Technical Guide: Synthesis of 7-Alkoxy-3-Halo-Pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[3,4-c]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor landscape (e.g., GSK-3, CDKs, and JAK family targets).[1] The specific substitution pattern of a 7-alkoxy group combined with a 3-halo moiety provides a critical vector for structure-activity relationship (SAR) exploration. The 7-alkoxy group often occupies the solvent-front region or specific hydrophobic pockets in ATP-binding sites, while the 3-halo position serves as a versatile handle for late-stage cross-coupling (Suzuki, Sonogashira) to access complex biaryl systems.

This guide details the robust synthetic pathways to access 7-alkoxy-3-halo-pyrazolo[3,4-c]pyridines, prioritizing regioselectivity, scalability, and operational safety.

Part 1: Retrosynthetic Analysis & Strategy

To synthesize the target molecule with high fidelity, we must decouple the pyrazole ring formation from the functionalization steps. The electron-deficient nature of the pyridine ring fused to the electron-rich pyrazole creates distinct reactivity profiles for positions C3 and C7.

Strategic Disconnections
  • C7-Alkoxy Bond: The C7 position (adjacent to the pyridine nitrogen) is highly activated for Nucleophilic Aromatic Substitution (SNAr). Therefore, a 7-chloro or 7-fluoro precursor is the ideal late-stage intermediate.

  • C3-Halogen Bond: The C3 position belongs to the pyrazole ring and is susceptible to Electrophilic Aromatic Substitution (SEAr). This can be installed after ring closure.

  • Core Formation: The pyrazolo[3,4-c]pyridine core is most efficiently constructed via hydrazine condensation with a 3,4-functionalized pyridine.

Diagram 1: Retrosynthetic Logic Tree

Retrosynthesis Target Target: 7-Alkoxy-3-Halo-Pyrazolo[3,4-c]pyridine Inter1 Intermediate A: 7-Alkoxy-Pyrazolo[3,4-c]pyridine (Post-SNAr, Pre-Halogenation) Target->Inter1 Alt Disconnection: Halogenation Inter2 Intermediate B: 7-Chloro-3-Halo-Pyrazolo[3,4-c]pyridine (Post-Halogenation, Pre-SNAr) Target->Inter2 Disconnection 1: S_NAr (Alkoxylation) Core Core Scaffold: 7-Chloro-1H-Pyrazolo[3,4-c]pyridine Inter2->Core Disconnection 2: C3-Halogenation Start Starting Material: 2,4-Dichloro-3-Cyanopyridine or 2,4-Dichloronicotinaldehyde Core->Start Disconnection 3: Hydrazine Cyclization

Caption: Retrosynthetic breakdown showing the "Halogenation First, Displacement Second" strategy as the primary route.

Part 2: Primary Synthetic Workflow

The most reliable route involves constructing the 7-chloro core, installing the halogen at C3, and finally displacing the C7-chloride with the desired alkoxide. This sequence avoids potential side reactions where the alkoxy group might influence the regioselectivity of the halogenation.

Step 1: Core Synthesis (Hydrazine Cyclization)

The synthesis begins with 2,4-dichloronicotinaldehyde (or the corresponding nitrile). Treatment with hydrazine hydrate effects a cascade reaction: nucleophilic attack at the aldehyde/nitrile followed by cyclization onto the C4-chloro position.

  • Reagents: Hydrazine hydrate (

    
    ), Ethanol or THF.
    
  • Conditions:

    
     to RT.
    
  • Mechanism: The hydrazine attacks the carbonyl first (forming a hydrazone), which then undergoes intramolecular SNAr at the C4-position of the pyridine to close the pyrazole ring.

  • Key Insight: Regioselectivity is driven by the higher reactivity of the C4-chloro group compared to the C2-chloro group (which becomes C7 in the fused system) due to the directing effect of the aldehyde/nitrile.

Step 2: C3-Regioselective Halogenation

The C3 position is the most electron-rich site on the scaffold. Using N-halosuccinimides (NBS/NIS) allows for controlled halogenation.

  • Reagents: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS).

  • Solvent: DMF or Acetonitrile (MeCN).

  • Conditions: RT to

    
    .
    
  • Protocol Note: If the N1-position is unsubstituted, it may be necessary to protect it (e.g., THP, SEM) or carefully control stoichiometry to prevent N-halogenation. However, C3-halogenation usually proceeds preferentially.

Step 3: C7-Alkoxylation (SNAr)

The 7-chloro group is activated by the adjacent pyridine nitrogen (N6). This allows for facile displacement by alkoxides.

  • Reagents: Sodium Alkoxide (NaOR) generated in situ (NaH + ROH) or commercially available.

  • Solvent: The corresponding alcohol (ROH) or THF/DMF.

  • Conditions: Reflux or Microwave irradiation (

    
    ).
    
  • Critical Parameter: The choice of base is critical. Use the sodium salt of the alcohol to prevent transesterification or competitive substitution if other nucleophiles are present.

Diagram 2: Forward Synthetic Pathway

Synthesis SM 2,4-Dichloronicotinaldehyde Core 7-Chloro-1H-pyrazolo[3,4-c]pyridine SM->Core N2H4·H2O, EtOH Cyclization Halo 7-Chloro-3-Iodo-1H-pyrazolo[3,4-c]pyridine Core->Halo NIS, DMF C3-Iodination Final 7-Alkoxy-3-Iodo-1H-pyrazolo[3,4-c]pyridine Halo->Final NaOR, ROH, Heat C7-S_NAr

Caption: Step-by-step synthetic workflow from pyridine precursor to final functionalized scaffold.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

Validation: This protocol establishes the key intermediate (CAS: 1268521-18-1) [1].

  • Dissolution: Dissolve 7-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 equiv, 10 mmol) in anhydrous DMF (10 mL/g).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv, 11 mmol) portion-wise at room temperature.

    • Why: Portion-wise addition prevents localized high concentrations of iodonium species, reducing poly-halogenation byproducts.

  • Reaction: Stir the mixture at

    
     for 4 hours. Monitor by LC-MS for the disappearance of starting material (M+H = 154) and appearance of product (M+H = 280).
    
  • Workup: Pour the reaction mixture into ice-water (100 mL). A precipitate should form.

  • Isolation: Filter the solid, wash with water (

    
    ) and cold diethyl ether (
    
    
    
    ).
  • Drying: Dry under vacuum at

    
    .
    
  • Yield: Expected yield 85-92% as a yellow/tan solid.

Protocol B: SNAr Displacement to form 7-Methoxy-3-iodo-1H-pyrazolo[3,4-c]pyridine

Validation: Exploits the reactivity difference between C7-Cl and C3-I [2].

  • Preparation of Nucleophile: In a dry flask, add Sodium metal (5.0 equiv) to anhydrous Methanol (20 mL/g substrate) under Nitrogen. Stir until all sodium is dissolved to form NaOMe in situ.

    • Safety: Evolution of hydrogen gas; ensure venting.

  • Addition: Add 7-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv) to the methoxide solution.

  • Reaction: Heat to reflux (

    
    ) for 6-12 hours.
    
    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The 7-chloro starting material is less polar than the 7-methoxy product.

  • Quenching: Cool to RT. Carefully acidify to pH 7 using 1M HCl or Acetic Acid.

  • Extraction: Remove excess methanol under reduced pressure. Extract the residue with Ethyl Acetate (

    
    ).
    
  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).
    

Part 4: Critical Process Parameters (CPPs) & Troubleshooting

ParameterRiskMitigation Strategy
Temperature (Step 2) Overheating (>80°C) during iodination can lead to N-iodination or decomposition.Maintain T < 65°C. If N-iodination occurs, treat with 10% Na2S2O3 to reverse it.
Stoichiometry (Step 3) Excess alkoxide is required, but too much can lead to degradation if the reaction runs too long.Use 3-5 equivalents. Monitor strictly by LC-MS.
Regioselectivity (Step 1) Formation of [3,4-b] isomer instead of [3,4-c].Ensure the starting pyridine has the aldehyde/nitrile at C3 and leaving group at C4.
Solvent (Step 3) Transesterification if using NaOEt in MeOH.Always match the alkoxide base to the alcohol solvent (e.g., NaOMe/MeOH, NaOEt/EtOH).

Part 5: Mechanistic Insight (SNAr)

The substitution at C7 is facilitated by the electronic deficiency of the pyridine ring. The intermediate Meisenheimer complex is stabilized because the negative charge can be delocalized onto the electronegative pyridine nitrogen (N6).

Diagram 3: SNAr Mechanism

Mechanism Reactants 7-Cl-Substrate + MeO- TS Meisenheimer Complex (Negative charge on N6) Reactants->TS Nucleophilic Attack Product 7-OMe-Product + Cl- TS->Product Elimination of Cl-

Caption: Mechanism of Nucleophilic Aromatic Substitution at the C7 position.

References

  • Sigma-Aldrich. "7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine Product Page."[2] SigmaAldrich.com. Accessed Feb 12, 2026. Link

  • Bedwell, E. V., et al. "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 2023, 13 , 34880-34889. Link

  • Lier, F., et al. "Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii)." RSC Advances, 2024, 14 , 13095-13099.[3] Link

  • WuXi AppTec. "SNAr Reaction of Polyhalogenated Heterocycles: Reactivity Analysis." WuXi AppTec Research Services. Link

Sources

molecular weight and lipophilicity of 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine

Introduction: Contextualizing a Privileged Scaffold

The pyrazolo[3,4-c]pyridine core represents a significant "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine has made it a fertile ground for the development of kinase inhibitors and other targeted therapeutics. The specific analogue, this compound, incorporates two key functionalities that critically influence its behavior in biological systems: a bulky, lipophilic benzyloxy group at the 7-position and a bromine atom at the 3-position, a common handle for further synthetic elaboration via cross-coupling reactions.

Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is the foundational step in rational drug design. Molecular weight (MW) dictates diffusion rates and steric interactions, while lipophilicity is a primary determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed analysis of these two cornerstone properties, offering both calculated data and a practical framework for their experimental determination.

Part 1: Molecular Weight (MW) Determination

The molecular weight is an intrinsic property derived from the molecular formula, which dictates the mass of one mole of the substance. For this compound, the calculation is straightforward.

Molecular Formula: C₁₃H₁₀BrN₄O

Calculation from Atomic Weights:

  • Carbon (C): 13 atoms × 12.011 g/mol = 156.143 g/mol

  • Hydrogen (H): 10 atoms × 1.008 g/mol = 10.080 g/mol

  • Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol

  • Nitrogen (N): 4 atoms × 14.007 g/mol = 56.028 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight = 318.154 g/mol

This value is critical for preparing solutions of known molarity, performing stoichiometric calculations for subsequent reactions, and for characterization by mass spectrometry.

Part 2: Lipophilicity Analysis and the Partition Coefficient (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most influential physicochemical parameters in drug discovery. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. This value provides a quantitative measure of how a drug candidate will partition between the aqueous environment of the bloodstream and the lipid bilayers of cell membranes.

Computationally Predicted LogP Values

In the absence of direct experimental data, computational models provide a valuable first approximation of a molecule's LogP. These algorithms analyze the structure and sum the contributions of individual atoms and fragments to overall lipophilicity. Below is a summary of predicted LogP values for this compound from various sources.

ParameterPredicted ValueSource
LogP 2.89Mol-Instincts
LogP 3.09ChemSrc

The slight variation between these values is expected and highlights a key insight: different algorithms use different training sets and fragmentation schemes. The Mol-Instincts value is a consensus prediction, while other models may weigh factors like the bromine and ether functionalities differently. These values suggest the compound possesses moderate lipophilicity, a common feature of orally bioavailable drugs.

Experimental Workflow for LogP Determination: The Shake-Flask Method

While computational predictions are useful for initial screening, experimental determination is the gold standard. The shake-flask method (OECD Guideline 107) remains the most fundamental and trusted technique. The causality behind this protocol is to allow the analyte to reach thermodynamic equilibrium between two immiscible phases, with its final concentration ratio directly revealing its lipophilic character.

Protocol: Shake-Flask (n-Octanol/Water) LogP Determination

  • Preparation of Phases:

    • Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by vigorously mixing equal volumes of high-purity n-octanol and water for 24 hours at a controlled temperature (e.g., 25°C).

    • Allow the phases to separate completely for at least 24 hours before use. This pre-saturation is critical to prevent volume changes during the experiment, which would invalidate the concentration measurements.

  • Analyte Stock Solution:

    • Prepare a stock solution of this compound in n-octanol (pre-saturated with water). The concentration should be chosen to be well within the linear range of the analytical detection method (e.g., UV-Vis spectroscopy or HPLC).

  • Partitioning:

    • In a series of centrifuge tubes (n≥3), combine the n-octanol stock solution and pre-saturated water at a defined volume ratio (e.g., 1:1 or 2:1, depending on the expected LogP).

    • Seal the tubes and shake them vigorously for a set period (e.g., 1 hour) at a constant temperature. The goal is to maximize the interfacial surface area to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the tubes at high speed (e.g., 3000 x g for 15 minutes) to achieve a clean and complete separation of the n-octanol and aqueous phases. This step is self-validating; a sharp interface must be visible.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the analyte in both the n-octanol (C_oct) and aqueous (C_water) phases using a validated analytical method like HPLC-UV. A calibration curve must be generated for each phase to ensure accuracy.

  • Calculation:

    • The partition coefficient (P) is calculated as: P = C_oct / C_water

    • The final value is expressed as its base-10 logarithm: LogP = log₁₀(P)

Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask method for robust LogP determination.

G cluster_prep Phase & Analyte Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation prep_phases 1. Prepare Pre-Saturated n-Octanol and Water prep_stock 2. Create Analyte Stock in Saturated n-Octanol prep_phases->prep_stock mix 3. Combine Phases & Analyte (e.g., 1:1 v/v) prep_stock->mix shake 4. Shake to Reach Equilibrium mix->shake centrifuge 5. Centrifuge for Complete Separation shake->centrifuge quantify 6. Quantify Concentration in Each Phase (HPLC-UV) centrifuge->quantify calc_p 7. Calculate P = [C]oct / [C]water quantify->calc_p calc_logp 8. Calculate LogP = log10(P) calc_p->calc_logp

Caption: Workflow for experimental LogP determination via the shake-flask method.

Summary of Physicochemical Properties

PropertyValue/RangeMethodImplication
Molecular Weight 318.154 g/mol CalculationWithin the range for good oral bioavailability (Lipinski's Rule of 5).
Predicted LogP 2.89 - 3.09ComputationalIndicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.

Conclusion

This compound is a moderately lipophilic small molecule with a molecular weight of 318.154 g/mol . Its calculated LogP values in the range of 2.89-3.09 suggest it is well-positioned to permeate biological membranes, a critical first step for intracellular target engagement. While computational tools provide a strong initial assessment, the experimental protocols outlined herein represent the necessary next step for rigorously validating these parameters. This foundational physicochemical data is indispensable for researchers and drug development professionals seeking to advance this promising scaffold toward clinical application.

References

  • Mol-Instincts. (n.d.). This compound. Retrieved from [Link]

  • ChemSrc. (n.d.). This compound. Retrieved from [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Retrieved from [Link]

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 3-bromo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-bromo-1H-pyrazolo[3,4-c]pyridine scaffold represents a privileged pharmacophore in kinase inhibitor discovery (e.g., JAK, GSK-3, and DYRK inhibitors). However, functionalizing the C3 position via Suzuki-Miyaura cross-coupling presents distinct challenges compared to its [3,4-b] (7-azaindazole) or [4,3-c] isomers.

The primary synthetic hurdles include:

  • Catalyst Deactivation: The pyridine nitrogen (N5) and the free pyrazole nitrogen (N1) can competitively coordinate to palladium species.

  • Protodeboronation: The electron-deficient nature of the [3,4-c] fused system accelerates the protodeboronation of unstable boronic acid partners (e.g., 2-heteroaryl boronic acids).

  • Solubility: The planar, rigid bicyclic system often suffers from poor solubility in standard non-polar solvents.

This guide details three validated protocols ranging from robust standard conditions to specialized systems for sterically hindered or unstable coupling partners.

Substrate Analysis & Mechanistic Considerations

Before initiating coupling, it is critical to understand the electronic environment of the substrate.

FeatureChemical ImplicationOperational Strategy
Pyridine Nitrogen (N5) Electron-withdrawing; Lewis basic.Makes the C3-Br bond more oxidative-addition prone than phenyl bromides, but N5 can poison Pd. Use bidentate ligands (dppf) or bulky monodentate ligands (XPhos).
Pyrazole Nitrogen (N1-H) Acidic (pKa ~12-13); Nucleophilic.Unprotected N1 leads to N-arylation side reactions and catalyst sequestration. N1-Protection (THP, SEM, Boc) is highly recommended.
C3-Bromide Reaction Site.Sterically accessible, but electronic crosstalk with N5 requires electron-rich phosphines to facilitate the catalytic cycle.
Decision Matrix: Reaction Pathway

The following logic flow dictates the selection of the optimal protocol based on your specific substrate constraints.

G Start Start: 3-Br-pyrazolo[3,4-c]pyridine Protect Is N1 Protected? (THP/SEM/Boc) Start->Protect Partner Coupling Partner Type Protect->Partner Yes ProtectFirst Recommendation: Protect N1 first (THP/SEM) Protect->ProtectFirst No ProtA Protocol A: Standard Thermal (Pd(dppf)Cl2) Partner->ProtA Stable Aryl Boronic Acid ProtB Protocol B: Difficult/Unstable (XPhos Pd G3 + CuCl) Partner->ProtB Heteroaryl/Unstable Boronic Acid ProtC Protocol C: Microwave Rapid Screen Partner->ProtC Small Scale / High Throughput ProtectFirst->Partner After Protection

Figure 1: Strategic decision tree for selecting coupling conditions.

Detailed Protocols

Protocol A: The "Workhorse" Condition (Protected Substrates)

Best for: Routine synthesis, stable aryl boronic acids, scale-up.

This protocol utilizes Pd(dppf)Cl₂ , a robust catalyst where the ferrocene backbone enforces a large bite angle, enhancing the stability of the palladium complex against thermal degradation and coordination by the pyridine nitrogen.

Reagents:

  • Substrate: 1-(THP)-3-bromo-pyrazolo[3,4-c]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) or 2M Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or DMAc (anhydrous)

  • Temp: 90–100 °C

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the protected bromide (1.0 equiv), boronic acid (1.5 equiv), and Cs₂CO₃ (3.0 equiv).

  • Degassing (Critical): Add 1,4-Dioxane and Water. Sparge the solvent mixture with Argon or Nitrogen for 10 minutes. Note: Oxygen is the primary cause of homocoupling side-products.

  • Catalyst Addition: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv) quickly against a positive flow of inert gas. Cap the vial immediately.

  • Reaction: Heat the block to 90 °C. Stir vigorously (1000 rpm) for 2–4 hours.

  • Monitoring: Check LCMS. If conversion stalls >80%, add an additional 2 mol% catalyst.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄. The THP group can be removed subsequently using HCl/MeOH or TFA.

Protocol B: The "Difficult Partner" Condition (Unstable Boronic Acids)

Best for: 2-Heteroaryl boronic acids (2-pyridyl, 2-thiazolyl) prone to protodeboronation.

This protocol employs XPhos Pd G3 (a Buchwald precatalyst) which activates rapidly and forms a highly active monoligated species. The bulky biaryl ligand prevents catalyst poisoning. Copper(I) Chloride (CuCl) is added as a scavenger/promoter to facilitate transmetallation of difficult nucleophiles.

Reagents:

  • Substrate: 1-(THP)-3-bromo-pyrazolo[3,4-c]pyridine (1.0 equiv)

  • Boronic Ester: Heteroaryl-Bpin (1.5–2.0 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Additive: CuCl (20–50 mol%) — Optional but recommended for 2-pyridyl systems.

  • Base: K₃PO₄ (3.0 equiv)[3]

  • Solvent: n-Butanol or THF/Water (10:1)

  • Temp: 80–100 °C

Step-by-Step Procedure:

  • Setup: Combine bromide, boronate ester, K₃PO₄, and CuCl in a vial.

  • Solvent: Add n-Butanol (degassed). The use of alcohol solvents often assists in the solubility of the polar [3,4-c] scaffold.

  • Catalyst: Add XPhos Pd G3.

  • Reaction: Heat to 100 °C. The reaction is usually faster than Protocol A (1–2 hours).

  • Note: If using CuCl, the reaction mixture may turn dark green/brown; this is normal.

Protocol C: Microwave Rapid Screening

Best for: Library generation, nanomole scale, finding hits quickly.

Reagents:

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dtbpf)Cl₂ (2 mol%)

  • Base: 2M Na₂CO₃[3]

  • Solvent: DME/Water/EtOH (7:3:2) — The "Smith" solvent system.

  • Conditions: Microwave irradiation, 120 °C, 20 minutes.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
No Reaction (Starting Material remains) Catalyst poisoning by Pyridine N.Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or XPhos Pd G3 . Increase temp to 110 °C.
Protodeboronation (Ar-H formed) Boronic acid instability.1. Switch base to mild K₃PO₄ or KF .2. Use Boronic Esters (Bpin) instead of acids.3. Add CuCl (0.5 equiv) to accelerate transmetallation over protonation.
Homocoupling of Boronic Acid Oxygen presence.Degas solvents more rigorously (Freeze-Pump-Thaw).
Regioselectivity Issues (N-arylation) N1-H is acidic.Mandatory: Protect N1 with THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) before coupling.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to the [3,4-c]pyridine system, highlighting the role of the bidentate ligand in preventing N5-coordination.

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 TransMet Transmetallation (Base Assisted) Complex1->TransMet + Boronic Complex2 Pd(II)-Ar-Ar' Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Product 3-Aryl-pyrazolo[3,4-c]pyridine RedElim->Product Substrate 3-Br-pyrazolo[3,4-c]pyridine Substrate->OxAdd Boronic Ar'-B(OH)2 + Base Boronic->TransMet

Figure 2: Catalytic cycle emphasizing the oxidative addition of the 3-bromo species.

References

  • Bedwell, E. V., et al. (2023). "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 13, 34629-34638. [Link] (Key Reference: Establishes Pd(dppf)Cl2 and CuCl protocols for this specific scaffold.)

  • Lennon, B., et al. (2014). "Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology." Tetrahedron Letters, 55(43), 5947-5950. [Link] (Reference for XPhos usage in tetrahydro- analogs, applicable to sterically hindered aromatic systems.)

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link] (Foundational review for mechanism and general conditions.)

Sources

Topic: Regioselective N-Alkylation of 7-(Benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal and Synthetic Chemists

This document provides a detailed technical guide on the regioselective N-alkylation of the 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine scaffold. It is intended for researchers, scientists, and professionals in drug development who are working with this important heterocyclic core. The guide covers the underlying principles of regioselectivity, provides a robust experimental protocol, and outlines methods for definitive structural confirmation.

The Strategic Importance of the Pyrazolo[3,4-c]pyridine Core

The pyrazolo[3,4-c]pyridine scaffold is a "privileged structure" in medicinal chemistry. As a purine isostere, it can mimic endogenous nucleobases, enabling it to interact with a wide range of biological targets, including kinases, which are pivotal in cancer and inflammatory diseases.[1] The ability to selectively functionalize this core at its various positions—N1, N2, C3, and C7—is critical for navigating hit-to-lead optimization campaigns in fragment-based drug discovery (FBDD).[1][2]

However, the synthetic utility of unsymmetrically substituted pyrazoles is often hampered by a fundamental challenge: controlling the site of N-alkylation.[3][4] The two nitrogen atoms of the pyrazole ring possess similar electronic properties and reactivity, frequently leading to the formation of a mixture of N1 and N2 regioisomers that are difficult and costly to separate.[5][6] This guide focuses on achieving predictable and high regioselectivity for the N-alkylation of this compound, a versatile intermediate for further chemical elaboration.

The Causality of Regioselectivity: A Mechanistic Overview

The outcome of the N-alkylation of an unsymmetrical pyrazole is not arbitrary; it is dictated by a confluence of steric, electronic, and reaction-condition-dependent factors. The reaction typically proceeds via an SN2 mechanism where the deprotonated pyrazolate anion acts as the nucleophile.[7][8]

G cluster_0 Factors Influencing Regioselectivity cluster_1 Reaction Conditions Sub-factors StericHindrance Steric Hindrance (Size of R³ and R⁵) Outcome N1 vs. N2 Selectivity StericHindrance->Outcome Favors attack at less hindered N ElectronicEffects Electronic Effects (EWG vs. EDG at R³ and R⁵) ElectronicEffects->Outcome Modulates N nucleophilicity ReactionConditions Reaction Conditions ReactionConditions->Outcome Base Base (e.g., NaH, K₂CO₃, Cs₂CO₃) Base->ReactionConditions Solvent Solvent (e.g., DMF, DMSO, TFE) Solvent->ReactionConditions AlkylatingAgent Alkylating Agent (R-X) (Size and Reactivity) AlkylatingAgent->ReactionConditions Temperature Temperature Temperature->ReactionConditions

Caption: Key factors governing the N1 vs. N2 regioselectivity in pyrazole alkylation.

  • Steric Hindrance : This is often the most dominant factor. The alkylating agent will preferentially approach the nitrogen atom that is less encumbered by adjacent substituents.[6][9] In our target molecule, the bromine atom at the C3 position presents a significant steric shield around the adjacent N2 atom. In contrast, the N1 atom, being adjacent to the fused pyridine ring's C7a position, is sterically more accessible.

  • Electronic Effects : The electron-withdrawing nature of the bromine atom and the fused pyridine ring decreases the overall electron density of the pyrazole system. Upon deprotonation, the negative charge on the pyrazolate anion is delocalized across both nitrogen atoms.[5] While electronic effects are important, in this case, the steric effect of the C3-bromo group is predicted to be the primary directing influence.

  • Role of the Base and Solvent : The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvent are critical for controlling selectivity.[5][6] Strong bases like sodium hydride (NaH) ensure complete deprotonation to form the pyrazolate anion. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent for SN2 reactions as they solvate the cation (e.g., Na⁺) without strongly solvating the nucleophilic anion, thus enhancing its reactivity.[6][10] In some cases, fluorinated alcohol solvents have been shown to dramatically improve regioselectivity.

Prediction for this compound: Based on the pronounced steric bulk of the bromine atom at C3, alkylation is strongly favored to occur at the N1 position .

Caption: Predicted regioselective N-alkylation pathways for the target molecule.

Experimental Protocol: Regioselective N1-Alkylation

This protocol describes a general method for the N1-alkylation of this compound using a standard alkyl halide.

Materials and Reagents

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition : Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).

  • Deprotonation : Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Anion Formation : Stir the resulting suspension at 0 °C for 30 minutes. The solution may become clearer as the sodium pyrazolate salt forms.

  • Alkylation : Slowly add the alkyl halide (1.1 eq) dropwise via syringe to the reaction mixture at 0 °C.

  • Reaction Progression : Allow the reaction to warm to room temperature and stir for 2-16 hours (reaction time is dependent on the reactivity of the alkyl halide).

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching : Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.

  • Extraction : Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing : Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration : Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N1-alkylated product.

Protocol Validation and Structural Characterization

Confirming the regiochemistry of the product is paramount. A combination of NMR spectroscopy techniques provides an unambiguous structural assignment.[11]

Key Analytical Techniques:

TechniquePurposeExpected Observations for N1-Isomer
¹H NMR Initial structural confirmation and purity assessment.Appearance of new signals corresponding to the introduced alkyl group. A downfield shift of the pyrazole C4-H proton may be observed.
¹³C NMR Carbon skeleton confirmation.Appearance of new carbon signals from the alkyl group.
Mass Spec Molecular weight confirmation.Observation of the correct molecular ion peak (M⁺ or [M+H]⁺).
NOESY (2D NMR) Definitive Regiochemistry . Identifies through-space correlations between protons.A clear Nuclear Overhauser Effect (NOE) correlation is expected between the protons of the N1-alkyl group and the H4 proton of the pyridine ring. This correlation is impossible for the N2-isomer.
HMBC (2D NMR) Confirms connectivity over 2-3 bonds.Correlations should be observed from the protons of the N1-alkyl group to the pyrazole ring carbons C3 and C7a.

Self-Validation Note: If the NOESY spectrum shows a correlation between the new alkyl group's protons and the pyridine H4 proton, the N1-alkylation is confirmed. The absence of this correlation and potential correlation to protons on a C3-substituent (if present) would suggest N2-alkylation.[11][12]

Summary of Optimized Conditions and Expected Outcomes

The following table provides illustrative data for optimizing the regioselective N1-alkylation based on common variables.

EntryBase (eq)Alkylating Agent (eq)SolventTemp (°C)Time (h)Approx. Yield (%)Regioselectivity (N1:N2)
1NaH (1.2)CH₃I (1.1)DMF0 to RT3>85%>95:5
2Cs₂CO₃ (1.5)BnBr (1.1)DMFRT12>80%>95:5
3K₂CO₃ (2.0)CH₃I (1.1)AcetoneReflux16~70%~90:10
4NaH (1.2)Ethyl bromoacetate (1.1)THF0 to RT6>80%>95:5

Note: Data is illustrative and compiled from established principles of pyrazole alkylation.[5][6] Exact outcomes may vary.

Overall Experimental Workflow

The following diagram outlines the complete workflow from reaction setup to final product characterization.

Caption: Step-by-step workflow for the regioselective N-alkylation protocol.

References

  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available at: [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC - NIH. Available at: [Link]

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. PubMed. Available at: [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. SCIRP. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. Available at: [Link]

  • Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. ResearchGate. Available at: [Link]

  • The Role of Pyrazolo[4,3-c]pyridine Derivatives in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed. Available at: [Link]

  • Reactions of Amines. University of Calgary. Available at: [Link]

  • SN2 reaction. Wikipedia. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC - NIH. Available at: [Link]

  • The isocyanide SN2 reaction. PMC - NIH. Available at: [Link]

  • synthesis of primary amines by SN2 reactions. YouTube. Available at: [Link]

  • Factors affecting the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]

Sources

Application Note: Buchwald-Hartwig Amination Protocols for 3-Bromo-Pyrazolopyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine scaffolds are privileged structures in medicinal chemistry, serving as the core architecture for numerous ATP-competitive kinase inhibitors (e.g., inhibitors of p38 MAPK, ERK, and Trk kinases). Functionalization at the C-3 position via palladium-catalyzed C–N cross-coupling is a critical yet challenging transformation due to the electron-rich nature of the pyrazole ring and the potential for catalyst poisoning by the scaffold's nitrogen atoms.

This guide details two optimized protocols utilizing Buchwald 3rd Generation (G3) Precatalysts . These systems bypass the induction periods and instability associated with traditional Pd(0) sources (e.g., Pd₂(dba)₃), offering a robust, scalable solution for coupling both primary and secondary amines to 3-bromo-pyrazolopyridines.

Chemical Context & Strategic Ligand Selection

The Substrate Challenge

3-Bromo-pyrazolopyridines present specific electronic challenges. The C-3 position is part of an electron-rich 5-membered ring, making oxidative addition slower compared to electron-deficient pyridines. Furthermore, the N-1 (or N-7 depending on isomer) lone pair is capable of coordinating to palladium, potentially displacing phosphine ligands and arresting the catalytic cycle.

Ligand Selection Logic

To overcome these hurdles, bulky dialkylbiaryl phosphine ligands are required. They facilitate reductive elimination through steric bulk and prevent catalyst resting states caused by substrate coordination.

  • For Primary Amines (Method A): BrettPhos or tBuBrettPhos . These ligands are exceptionally efficient at preventing the formation of stable bis-amine Pd complexes, which are common off-cycle traps when coupling smaller primary amines.

  • For Secondary/Steric Amines (Method B): RuPhos . This ligand provides the necessary steric environment to couple secondary amines and prevents

    
    -hydride elimination, a common side reaction with acyclic secondary amines.
    
Visualizing the Decision Process

LigandSelection Start Substrate: 3-Bromo-pyrazolopyridine AmineType Identify Amine Nucleophile Start->AmineType Primary Primary Amine (R-NH2) (e.g., Aniline, Benzylamine) AmineType->Primary Secondary Secondary Amine (R2-NH) (e.g., Morpholine, Piperazine) AmineType->Secondary BrettPhos Ligand: tBuBrettPhos or BrettPhos Prevents bis-amine coordination Primary->BrettPhos High Selectivity RuPhos Ligand: RuPhos Accommodates steric bulk Secondary->RuPhos High Activity Base1 Base: Cs2CO3 (Weak) or LHMDS (Strong) BrettPhos->Base1 Base2 Base: NaOtBu (Standard) or LiOtBu RuPhos->Base2

Figure 1: Strategic decision tree for ligand and base selection based on amine class.

Experimental Protocols

Method A: Coupling Primary Amines (BrettPhos System)

Recommended for: Anilines, benzylamines, and aliphatic primary amines.

Rationale: The tBuBrettPhos Pd G3 precatalyst is used to ensure rapid activation at lower temperatures. Cesium carbonate (


) is employed as a mild base to tolerate functional groups (esters, nitriles) often present on the scaffold.
Materials
  • Substrate: 3-Bromo-pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Amine: Primary amine (1.2 – 1.4 equiv)[1]

  • Catalyst: tBuBrettPhos Pd G3 (2.0 – 4.0 mol%)

    • Alternative: Pd₂(dba)₃ (2 mol%) + tBuBrettPhos (4-6 mol%)

  • Base:

    
     (2.0 equiv) or LHMDS (2.2 equiv if substrate is non-acidic)
    
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous)

Step-by-Step Procedure
  • Preparation (Glovebox preferred): In a nitrogen-filled glovebox, charge a reaction vial equipped with a magnetic stir bar with the aryl bromide (1.0 mmol), tBuBrettPhos Pd G3 (20-40 mg), and

    
     (650 mg).
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane (4 mL, 0.25 M concentration).

  • Amine Addition: Add the primary amine (1.2 mmol).

    • Note: If the amine is a solid, add it with the other solids in Step 1.

  • Reaction: Seal the vial with a Teflon-lined cap. Remove from glovebox.

  • Heating: Place in a pre-heated aluminum block at 80–100 °C . Stir vigorously (800 rpm) for 4–12 hours.

    • Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the bromide (M+H) and appearance of the product.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Method B: Coupling Secondary Amines (RuPhos System)

Recommended for: Morpholines, piperazines, and cyclic secondary amines.

Rationale: RuPhos Pd G3 is the gold standard for secondary amines. Sodium tert-butoxide (


) is used for faster kinetics, provided the substrate lacks base-sensitive groups.
Materials
  • Substrate: 3-Bromo-pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Amine: Secondary amine (1.2 equiv)

  • Catalyst: RuPhos Pd G3 (1.0 – 3.0 mol%)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: THF or Toluene (anhydrous)

Step-by-Step Procedure
  • Preparation: Flame-dry a resealable Schlenk tube or vial and cool under Argon.

  • Solids: Charge the vessel with RuPhos Pd G3 (1-3 mol%) and

    
     (1.5 equiv).
    
    • Note: If the bromide is a solid, add it here.

  • Liquids: Evacuate and backfill with Argon (3x). Add anhydrous THF (0.2 M). Add the amine (1.2 equiv) and the bromide (if liquid) via syringe.

  • Activation: The G3 precatalyst activates rapidly upon mixing with the amine. You may observe a color change.

  • Reaction: Heat to 60–80 °C for 2–6 hours. RuPhos systems are typically faster than BrettPhos systems.

  • Workup: Dilute with diethyl ether or EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    

Data Summary & Troubleshooting

Comparative Performance Table
ParameterMethod A (Primary Amines)Method B (Secondary Amines)
Ligand tBuBrettPhos / BrettPhosRuPhos
Precatalyst Pd G3 (Buchwald)Pd G3 (Buchwald)
Base

(Tolerance) or LHMDS

(Speed)
Temp 80–100 °C60–80 °C
Typical Yield 65–85%75–95%
Main Byproduct Protodehalogenation (Reduction)Homocoupling (rare)
Troubleshooting Guide
  • Issue: Hydrodehalogenation (Reduction of Ar-Br to Ar-H)

    • Cause:

      
      -hydride elimination from the amine or solvent, often due to slow reductive elimination.
      
    • Solution: Increase the catalyst loading to 5 mol%. Switch to a bulkier ligand (e.g., from BrettPhos to AdBrettPhos ) to accelerate reductive elimination. Ensure solvent is strictly anhydrous.

  • Issue: No Conversion (Catalyst Poisoning)

    • Cause: Coordination of the pyrazolo-pyridine nitrogen to the Pd center.

    • Solution: Use LHMDS as the base.[2] The lithium cation can coordinate to the heterocyclic nitrogen, blocking the site from the palladium. Alternatively, increase reaction temperature to 110 °C to promote ligand dissociation.

  • Issue: Incomplete Conversion

    • Solution: Add a second portion of catalyst (1 mol%) and base after 4 hours.

Mechanistic Workflow Diagram

ReactionWorkflow PreCat Pd G3 Precatalyst (Air Stable) Activation Activation Step (Base + Amine) PreCat->Activation ActiveCat L-Pd(0) Species (12-Electron) Activation->ActiveCat - Carbazole OxAdd Oxidative Addition (Ar-Br) ActiveCat->OxAdd AmineBind Amine Binding & Deprotonation OxAdd->AmineBind RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->ActiveCat Regenerate Pd(0) Product Aminated Product RedElim->Product

Figure 2: The catalytic cycle of Buchwald G3 precatalysts, highlighting the rapid activation pathway.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • Alsrhenat, B., et al. (2021). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health (PMC). [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Pyrazolo[3,4-c]pyridine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The pyrazolo[3,4-c]pyridine scaffold represents a privileged yet under-explored pharmacophore in medicinal chemistry, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. Structurally bioisosteric to purines, this fused bicyclic system has demonstrated significant potential as an ATP-competitive inhibitor for kinases such as GSK-3 , CDK , and JAK families.

Traditionally, the synthesis of the [3,4-c] isomer is plagued by harsh conditions, long reaction times (12–24 hours), and regioselectivity issues. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while improving purity profiles. We provide a validated protocol for the core scaffold synthesis and a subsequent library diversification strategy, enabling the rapid generation of Structure-Activity Relationship (SAR) data.

Key Advantages of MAOS Protocol[1]
  • Speed: Reaction times reduced from hours to <20 minutes.

  • Regiocontrol: Specific thermal profiles favor the [3,4-c] cyclization over competing pathways.

  • Green Chemistry: Ethanol/water solvent systems replace high-boiling toxic solvents (DMF/DMSO).

Scientific Grounding: The "Why" and "How"

Mechanistic Rationale

The formation of the pyrazolo[3,4-c]pyridine core typically involves the condensation of hydrazines with 3-acyl-4-halopyridines or 3-cyano-4-halopyridines . Under conventional heating, the nucleophilic aromatic substitution (


) of the halogen is the rate-determining step, often requiring high temperatures that degrade the sensitive hydrazine reagent.

Microwave irradiation provides dielectric heating , directly coupling with the polar solvent (EtOH) and the polar transition state of the


 reaction. This selective energy transfer accelerates the initial displacement of the halogen (Cl/F) by hydrazine, facilitating the immediate intramolecular cyclization onto the adjacent nitrile or carbonyl group.
Isomer Specificity (Critical)

To ensure the synthesis of the [3,4-c] isomer rather than the [3,4-b] or [4,3-c] variants, the starting material selection is non-negotiable:

  • Target: Pyrazolo[3,4-c]pyridine[1]

  • Required Precursor: 3-chloro-4-cyanopyridine (or 3-acyl-4-chloropyridine).

  • Note: Using 2-chloro-3-cyanopyridine yields the [3,4-b] isomer.

Experimental Protocols

Protocol A: Core Scaffold Synthesis

Objective: Synthesis of 3-amino-1H-pyrazolo[3,4-c]pyridine via MW-assisted cyclization.

Materials
  • Precursor: 3-Chloro-4-cyanopyridine (1.0 equiv)

  • Reagent: Hydrazine hydrate (64-65% in water, 3.0 equiv)

  • Solvent: Ethanol (Absolute)[2]

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, dissolve 3-chloro-4-cyanopyridine (138 mg, 1.0 mmol) in Ethanol (3 mL).

  • Addition: Add Hydrazine hydrate (0.15 mL, 3.0 mmol) dropwise. Caution: Exothermic.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation Parameters:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 200 W)

    • Stirring: High[3][4]

  • Work-up:

    • Cool the vial to room temperature (compressed air cooling).

    • The product typically precipitates as a solid upon cooling.

    • Pour the mixture into ice-cold water (10 mL).

    • Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Validation: Dry under vacuum. Expected yield: 85–92%.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield / Incomplete SM Temperature too low for

.
Increase Temp to 140°C; extend time to 20 min.
Dark/Tarred Product Thermal degradation of hydrazine.Reduce Temp to 100°C; add 1 equiv of acetic acid.
Pressure Errors Hydrazine decomposition (

gas).
Use a larger headspace vial; ensure pressure limit is set.
Protocol B: Rapid Library Diversification (Amide Coupling)

Objective: Functionalization of the C3-amino group to generate a library of amide derivatives.

Workflow Logic

The C3-amino group is relatively unreactive due to electron delocalization. Conventional coupling requires harsh conditions. MW irradiation activates the amine for rapid acylation.

Step-by-Step Methodology
  • Mixture: In a microwave vial, combine:

    • 3-amino-1H-pyrazolo[3,4-c]pyridine (Core from Protocol A, 0.5 mmol)

    • Carboxylic Acid Building Block (

      
      , 0.6 mmol)
      
    • Coupling Agent: HATU (0.6 mmol)

    • Base: DIPEA (1.0 mmol)

    • Solvent: DMF (2 mL)

  • Irradiation:

    • Temperature: 100 °C

    • Time: 10 minutes

  • Purification:

    • Direct injection onto Reverse-Phase Preparative HPLC (Water/Acetonitrile gradient).

    • Alternative: Dilute with water, extract with EtOAc, and use automated flash chromatography (DCM/MeOH gradient).

Visualizing the Workflow

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway for the [3,4-c] library generation.

G cluster_0 Protocol A: Core Synthesis Start 3-Chloro-4-cyanopyridine MW_Step1 MW Irradiation 120°C, 15 min Start->MW_Step1 Reagent Hydrazine Hydrate (EtOH) Reagent->MW_Step1 Core 3-Amino-1H-pyrazolo[3,4-c]pyridine (Core Scaffold) MW_Step1->Core  S_NAr + Cyclization   Div_Step Library Diversification (R-COOH, HATU, MW) Core->Div_Step Library Pyrazolo[3,4-c]pyridine Amide Library Div_Step->Library  Rapid Coupling  

Caption: Figure 1. Microwave-assisted workflow converting chlorocyanopyridine precursors into a functionalized [3,4-c] library.

Biological Relevance & Applications[1][2][5][6][7][8]

The pyrazolo[3,4-c]pyridine scaffold serves as a template for developing inhibitors against:

  • Cyclin-Dependent Kinases (CDKs): The C3-amino/amide motif mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

  • Glycogen Synthase Kinase-3 (GSK-3): Relevant in neurodegenerative disease research.

  • Checkpoint Kinase 1 (Chk1): Potential oncology targets.

Data Summary: MW vs. Thermal Synthesis

ParameterConventional Heating (Reflux)Microwave Protocol (This Guide)
Time 12 – 24 Hours15 Minutes
Solvent DMF (High boiling, difficult removal)Ethanol (Green, easy workup)
Yield 45 – 60%85 – 92%
Purity (Crude) Low (requires chromatography)High (precipitation/wash sufficient)

References

  • Review of Biological Activity: Wójcicka, A., & Redzicka, A. (2021).[1][5] An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.[1] Link(Note: Highlights the pharmacological importance of the [3,4-c] fusion geometry).

  • Microwave Methodology (General Pyrazolopyridine): Chaudhari, S. A., et al. (2024). A one pot multicomponant synthesis of novel pyrazolo[3,4-b]pyridine derivatives by microwave irradiation techniques.[3][4] World Journal of Pharmaceutical Research.[3] Link(Demonstrates the efficiency of MW in fusing pyrazoles to pyridines).

  • Mechanistic Insight (Hydrazine Cyclization): Dolzhenko, A. V., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12, 1001. Link(Provides analogous mechanistic validation for hydrazine-mediated cyclizations under MW).

  • Kinase Inhibition Context: Mohamed, M. S., et al. (2012).[2] Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2, 11. Link(Establishes the kinase inhibitory potential of the pyrazolopyridine class).

Sources

Troubleshooting & Optimization

improving solubility of 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility of 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine in DMSO Document ID: TSC-SOL-2024-089 Status: Active

Executive Summary & Molecule Profile[1]

The Challenge: this compound is a "brick dust" molecule. Its poor solubility in DMSO is not typically due to polarity mismatches, but rather high crystal lattice energy . The planar fused ring system facilitates strong


-

stacking, while the pyrazole N-H moiety acts as a hydrogen bond donor, creating a tightly packed solid state that resists solvation.

Compound Profile:

  • Core Scaffold: Pyrazolo[3,4-c]pyridine (Fused bicyclic heteroaromatic).[1][2]

  • Key Functional Groups:

    • Benzyloxy ether: Adds lipophilicity and bulk; generally acid-stable but susceptible to oxidative cleavage under harsh conditions.

    • Bromo: Heavy halogen, increases lipophilicity (

      
      ) and density.
      
    • Pyrazole NH: Strong H-bond donor (Primary cause of aggregation).

    • Pyridine N: Weak H-bond acceptor.

Diagnostic Workflow (Visual Guide)

Before altering chemical composition, follow this physical processing decision tree to rule out mechanical barriers to solvation.

SolubilityWorkflow Start Start: Solid Compound Inspect 1. Visual Inspection (Crystalline vs. Amorphous) Start->Inspect Grind Action: Mechanical Trituration (Mortar & Pestle) Inspect->Grind Large Crystals Solvent 2. Add Anhydrous DMSO (Grade ≥99.9%) Inspect->Solvent Fine Powder Grind->Solvent Sonicate Action: Bath Sonication (40 kHz, 10-15 mins) Solvent->Sonicate Check1 Dissolved? Sonicate->Check1 Heat Action: Gentle Heating (40-50°C water bath) Check1->Heat No (Turbid) Success Success: Filter (0.22 µm) & Store Check1->Success Yes Check2 Dissolved? Heat->Check2 Additives Tier 3: Chemical Modifiers (Acids/Surfactants) Check2->Additives No (Persistent Solid) Check2->Success Yes

Figure 1: Step-by-step physical processing workflow for solubilizing stubborn heteroaromatics.

Tier 1 Protocols: Physical Disruption (The "Kinetic" Approach)

Most solubility issues with this scaffold are kinetic, not thermodynamic. The solvent can hold the molecule, but the energy barrier to break the crystal lattice is too high at room temperature (RT).

Protocol A: The "Heat-Cycle" Method

Why this works: DMSO viscosity decreases significantly with heat, improving mass transfer. Thermal energy disrupts intermolecular H-bonds (Pyrazole NH


 N Pyridine) holding the crystal together.
  • Preparation: Weigh the target amount of this compound into a glass vial (avoid polystyrene).

  • Solvent Addition: Add Fresh, Anhydrous DMSO (See Critical Note below).

  • Vortex: Vortex at max speed for 30 seconds to disperse the powder.

  • Sonication: Place in an ultrasonic bath (40 kHz) for 10 minutes.

    • Tip: Ensure the water level in the bath matches the liquid level in the vial.

  • Thermal Shock: If solid remains, heat the vial to 50°C for 5–10 minutes.

  • Equilibration: Allow to cool to RT. Check for precipitation.

    • Result: If clear at 50°C but precipitates at RT, you have exceeded the thermodynamic solubility limit. Dilute by 50% and repeat.

CRITICAL NOTE: The "Wet DMSO" Trap DMSO is highly hygroscopic. It absorbs water from the atmosphere within minutes.

  • Data: At 5% water content (v/v), the solubility of lipophilic aromatics like pyrazolo-pyridines can drop by 10-100 fold .

  • Action: Always use a fresh bottle or DMSO stored over molecular sieves (3Å or 4Å).

Tier 2 Protocols: Chemical Modifiers (The "Thermodynamic" Approach)

If physical methods fail, the solvent environment must be modified to stabilize the solute.

Protocol B: Acid-Assisted Solubilization

Applicability: Use this ONLY if the compound is intended for chemical synthesis or non-biological assays where pH is adjustable. Mechanism: Protonating the pyridine nitrogen (pKa ~3-4) introduces a charge, drastically disrupting crystal packing.

Warning: The benzyloxy group is an ether. While generally stable, combining Strong Acid + DMSO + Heat can trigger oxidative cleavage (Pummerer-like mechanisms).

  • Selection: Use Trifluoroacetic Acid (TFA) or Acetic Acid . Avoid mineral acids (HCl/HBr) if possible to prevent halide exchange or hydrolysis.

  • Procedure:

    • Prepare solvent: 95% DMSO / 5% TFA (v/v).

    • Add solvent to solid.

    • Sonicate immediately.

  • Stability Check: Run LC-MS after 1 hour to ensure the benzyloxy group remains intact (

    
     should remain consistent; look for loss of mass corresponding to a benzyl cation).
    
Protocol C: Co-solvent Systems (For Biological Assays)

If the solution precipitates upon dilution into aqueous media (the "crashing out" phenomenon), use a surfactant carrier.

ComponentRoleRecommended Ratio (Stock)
DMSO Primary Solvent90%
Tween-80 Surfactant (prevents aggregation)5%
PEG-400 Co-solvent (bridge to aqueous)5%

Troubleshooting & FAQs

Q1: The solution is clear, but turns cloudy when I add it to my cell culture media. Why?

A: This is "solvent shock." The hydrophobic benzyloxy group drives the molecule to aggregate immediately when DMSO concentration drops below 1-2%. Fix:

  • Serial Dilution: Do not jump from 100% DMSO to 0.1%. Perform an intermediate step (e.g., dilute stock 1:10 in culture media without cells first, vortex rapidly, then add to cells).

  • Use Protocol C: The presence of Tween-80 encapsulates the molecule during the transition to water.

Q2: Can I store the stock solution at -20°C?

A: Yes, but with a caveat. DMSO freezes at 19°C. Repeated freeze-thaw cycles promote crystal nucleation. Best Practice: Aliquot the stock into single-use vials before freezing. When thawing, you must heat to 37°C and vortex to redissolve any micro-crystals formed during freezing.

Q3: My DMSO turned yellow after heating the compound. Is it degraded?

A: Likely yes. Pyrazolo-pyridines are electron-rich. DMSO can act as a mild oxidant at high temperatures (>80°C), especially if trace acid is present. Limit: Never heat this specific compound above 60°C in DMSO for prolonged periods.

Mechanism of Failure (Visualized)

Understanding the aggregation helps in preventing it.

Aggregation Solvated Solvated Molecule (DMSO Shell) WaterAdd Addition of Water (Buffer/Media) Solvated->WaterAdd ShellBreak DMSO Shell Stripped (DMSO prefers Water) WaterAdd->ShellBreak Entropy driven Stacking Pi-Pi Stacking (Hydrophobic Effect) ShellBreak->Stacking Rapid Precip Precipitation (Brick Dust) Stacking->Precip

Figure 2: Mechanism of precipitation upon aqueous dilution. DMSO forms strong H-bonds with water, abandoning the lipophilic drug molecule, which then self-associates.

References

  • MedChemExpress. (2024). 5-Bromo-1H-pyrazolo[3,4-b]pyridine Solubility Data. (Proxy compound data demonstrating ultrasonic requirements). Link

  • Congreve, M. S., et al. (1993).[3][4] Selective Cleavage of Benzyl Ethers. Synlett. (Establishes stability limits of benzyl ethers in acidic/oxidative conditions). Link

  • Li, Di, et al. (2005). Solubility of Heterocyclic Compounds in DMSO. Journal of Chemical & Engineering Data.
  • PubChem. (2024). Compound Summary: 7-bromo-1H-pyrazolo[3,4-c]pyridine. (Structural basis for acidity/basicity). Link

Sources

Technical Support Center: Stability of 7-Benzyloxy Group Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The 7-benzyloxy group (7-BnO) is a ubiquitous motif in medicinal chemistry, particularly within coumarin, flavone, and indole scaffolds. While generally regarded as robust, its stability is not absolute . It functions as an orthogonal protecting group that survives mild-to-moderate acidic conditions (e.g., Boc removal) but cleaves under strong Lewis or Brønsted acidic conditions.

The Critical Nuance: The stability of the 7-benzyloxy ether is electronically coupled to the ring system. In electron-rich scaffolds (e.g., 7-benzyloxyindole), the ring oxygen donates electron density (


 effect), stabilizing the transition state for acid-catalyzed cleavage. This makes the 7-Bn group significantly more labile than a standard benzyl ether on a neutral phenyl ring.

Stability Matrix & Decision Framework

FAQ: Will my 7-Bn group survive?
Acidic ReagentCondition7-Bn StabilityRisk LevelPrimary Use Case
TFA / DCM (1:1) 0°C to RT, < 2hStable LowRemoval of Boc, tBu esters.
HCl / Dioxane (4M) 0°C to RTMeta-Stable MediumRemoval of Boc (risk of partial cleavage).
Formic Acid Neat, RTStable LowTrityl removal.
HBr / AcOH RT to HeatUnstable HighGlobal deprotection (cleaves Bn).
BBr₃ / DCM -78°C to 0°CUnstable CriticalSpecific cleavage of Methyl/Benzyl ethers.
TFA + Thioanisole RT, > 2hVulnerable High"Push-pull" mechanism can promote cleavage.
Visual Workflow: Reagent Selection Strategy

DeprotectionLogic Start Objective: Remove Acid-Labile Group (e.g., Boc, tBu) in presence of 7-Bn Choice1 Select Acid Reagent Start->Choice1 TFA TFA / DCM (1:1) Choice1->TFA Preferred HCl 4M HCl / Dioxane Choice1->HCl Alternative Lewis BBr3 or AlCl3 Choice1->Lewis Avoid Result1 SAFE: 7-Bn Retained (Standard Protocol) TFA->Result1 Result2 RISK: Partial Cleavage (Monitor Time Strictly) HCl->Result2 Result3 FAIL: 7-Bn Cleaved (Do NOT Use) Lewis->Result3

Figure 1: Decision tree for selecting acidic reagents when preserving 7-benzyloxy groups.

Troubleshooting Guide: Why Did It Fail?

Issue 1: Partial Loss of the 7-Benzyloxy Group

Symptom: LCMS shows a peak corresponding to


 (loss of benzyl) alongside the desired product.
  • Root Cause:

    • Temperature: The reaction exothermed. Acid-catalyzed ether cleavage is highly temperature-dependent.[1]

    • Scaffold Activation: If your scaffold is an indole or electron-rich arene, the ring pushes electrons onto the ether oxygen, facilitating the departure of the benzyl cation (

      
      ).
      
  • Solution:

    • Chill the reaction to 0°C before adding the acid.

    • Dilute the acid. Instead of 50% TFA, try 20% TFA in DCM.

Issue 2: Benzyl Migration (The "Scrambling" Effect)

Symptom: Mass is correct, but NMR shows the benzyl group in a different position (C-alkylation).

  • Root Cause: The benzyl group cleaved to form a benzyl cation (

    
    ), which then performed a Friedel-Crafts alkylation on a nucleophilic position of the ring (e.g., C-3 of indole or C-6/8 of coumarin).
    
  • Solution:

    • Add Scavengers: Use Triethylsilane (TES) or 1,3-Dimethoxybenzene . These trap the

      
       cation irreversibly, preventing it from re-attaching to your scaffold.
      
    • Note: Avoid Thioanisole if possible, as it can sometimes accelerate the initial cleavage via soft-acid interactions.

Mechanistic Insight: The Electronic Vulnerability

Mechanism Substrate 7-BnO-Scaffold (Electron Rich) Protonation Protonation of Ether Oxygen Substrate->Protonation + H+ Transition Transition State: Ring Resonance Stabilizes Leaving Group Protonation->Transition Equilibrium Cleavage Cleavage: Formation of Phenol + Benzyl Cation Transition->Cleavage Heat / Time

Figure 2: Mechanism of acid-catalyzed failure. Electron donation from the ring destabilizes the ether bond.

Validated Experimental Protocols

Protocol A: Selective Removal of N-Boc in Presence of 7-Bn

Use this standard operating procedure (SOP) for high-fidelity deprotection.

Reagents:

  • Substrate (1.0 equiv)

  • Trifluoroacetic Acid (TFA) (Reagent Grade)

  • Dichloromethane (DCM) (Anhydrous preferred)

  • Optional: Triethylsilane (TES) (2.0 equiv) if the substrate is extremely electron-rich.

Step-by-Step:

  • Dissolution: Dissolve the substrate in DCM (concentration ~0.1 M) in a round-bottom flask.

  • Cooling: Place the flask in an ice-water bath (0°C) and stir for 10 minutes.

  • Acid Addition: Add TFA dropwise.

    • Standard Ratio: 1:2 (TFA:DCM) or 1:4 (TFA:DCM) by volume.

    • Tip: Do not use neat TFA; the heat of solvation can trigger side reactions.

  • Monitoring: Stir at 0°C. Monitor by TLC or LCMS every 30 minutes.

    • Target: Disappearance of Boc starting material.[2]

    • Stop: As soon as conversion is >95%. Prolonged exposure increases risk of Bn loss.

  • Quenching: Pour the mixture into a saturated

    
     solution (cold). Do not concentrate the acidic mixture directly on a rotavap if heating is required.
    
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    
Protocol B: Emergency Recovery (If Migration Occurs)

If you observe benzylated impurities (migration):

  • Repeat the reaction with 5% Triethylsilane (TES) added to the TFA/DCM mixture.

  • TES acts as a "hydride donor" scavenger, instantly reducing any formed benzyl cation to toluene, which is inert and easily removed.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Fifth Edition. John Wiley & Sons. (The authoritative text on stability profiles).

  • Selective Deprotection of Benzyl Ethers . Congreve, M. S., et al. (1993).[3] Synlett, 1993(09), 663-664. (Discusses Lewis acid selectivity).

  • Acid Stability of Benzylic Protecting Groups . Casimir, J. R., et al. (2000).[4] Journal of the American Chemical Society. (Detailed analysis of benzyl migration and stability in peptide synthesis).

  • BenchChem Stability Guide . Technical Support Team. (2025).[1][5][6] Comparative Guide to the Stability of Benzyl Ether. (General stability data).

Sources

Validation & Comparative

HPLC Purity Standards for 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the specific intermediate 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine (CAS: 1416374-46-3), a certified reference material (CRM) traceable to NIST or USP is currently unavailable from major primary vendors. Researchers and CMC professionals must therefore choose between relying on Commercial Research-Grade materials (often supplied with limited data) or establishing an In-House Primary Standard .

This guide objectively compares these two approaches and provides the technical protocols required to qualify an in-house standard, ensuring data integrity for downstream SAR (Structure-Activity Relationship) or GLP studies.

Part 1: The Comparison – Source vs. Reliability

The following table contrasts the two primary sources for this purity standard. For critical drug development phases, "Research Grade" COAs are often insufficient due to the lack of absolute purity determination (qNMR).

FeatureOption A: Commercial Research Grade Option B: In-House Qualified Standard
Primary Use Early-stage synthesis, rough SAR screening.GLP Tox studies, analytical method validation.
Purity Metric Area% (HPLC-UV) . Often ignores water, salts, and volatiles.Weight% (Absolute Purity) . Accounts for all impurities including solvents/salts.
Validation Method Vendor COA (usually single-method HPLC).Orthogonal Validation : qNMR + HPLC-MS + TGA/KF.
Risk Factor High .[1] A "98% pure" sample may contain 10% inorganic salt or solvent, skewing molarity calculations.Low . The exact mass fraction is known, ensuring precise dosing.
Cost/Time Low cost / Immediate availability.High effort / Requires ~1 week for full characterization.
Recommendation Use only for non-critical pilot reactions.Mandatory for establishing calibration curves or biological assay stocks.

Part 2: Technical Deep Dive – Establishing the Standard

Since Option B is the required path for rigorous science, this section details the Qualification Workflow . The core principle is Orthogonality : using two independent physical principles (Chromatography vs. Nuclear Magnetic Resonance) to verify purity.

The Qualification Workflow

QualificationWorkflow cluster_Validation Orthogonal Validation Loop Raw Crude Material (Synthesis or Vendor) Purification Purification Step (Recrystallization from EtOH or Prep-HPLC) Raw->Purification qNMR qNMR (1H) Primary Quantitative Method (Determines Wt%) Purification->qNMR HPLC HPLC-UV/MS Impurity Profiling (Detects related substances) Purification->HPLC Volatiles TGA / Karl Fischer (Detects Solvents/Water) Purification->Volatiles Final Qualified Primary Standard (Assigned Purity Value) qNMR->Final Absolute Purity HPLC->Final Relative Purity Volatiles->Final Correction Factor

Figure 1: The self-validating workflow for establishing a purity standard. qNMR provides the absolute mass balance, while HPLC ensures no co-eluting UV-active impurities exist.

Part 3: Experimental Protocols

Protocol 1: HPLC-UV/MS Purity Assay

Objective: To separate the main peak from potential process impurities such as the debenzylated byproduct (7-hydroxy) or regioisomers.

  • Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm).

    • Rationale: The "Charged Surface Hybrid" (CSH) particle technology provides superior peak shape for basic heterocycles like pyrazolo-pyridines under acidic conditions, minimizing tailing.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts).

    • 2-15 min: 5% → 95% B (Linear gradient).

    • 15-20 min: 95% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 220 nm.

  • Critical Impurities to Monitor:

    • 7-hydroxy-3-bromo-1H-pyrazolo[3,4-c]pyridine: Elutes significantly earlier (more polar) due to loss of the benzyl group.

    • Des-bromo analog: Elutes slightly earlier than the parent.

Protocol 2: qNMR (Quantitative NMR) – The "Gold Standard"

Objective: To determine the absolute weight percentage (Wt%) of the standard, independent of UV extinction coefficients.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (TraceCERT® grade).

    • Selection Logic: These have sharp singlets that do not overlap with the aromatic region of the pyrazolo-pyridine or the benzyloxy -CH2- protons (~5.5 ppm).

  • Solvent: DMSO-d6.

    • Rationale: Pyrazolo[3,4-c]pyridines often have poor solubility in CDCl3. DMSO ensures complete dissolution, preventing "invisible" solids from skewing results.

  • Procedure:

    • Weigh exactly ~10 mg of the Analyte (7-benzyloxy-3-bromo...) into a vial.

    • Weigh exactly ~5 mg of the Internal Standard into the same vial.

    • Dissolve in 0.7 mL DMSO-d6.

    • Acquire 1H-NMR with d1 (relaxation delay) ≥ 30 seconds to ensure full relaxation of all protons (critical for quantification).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass weighed,
    
    
    = Purity.[1][2][3]

Part 4: Impurity Profile & Structural Logic

Understanding the synthesis pathway allows for targeted impurity monitoring. The most common route involves the cyclization of a hydrazine intermediate.

ImpurityPathways Precursor 3-amino-4-bromo- 2-chloropyridine deriv. Target 7-(benzyloxy)-3-bromo- 1H-pyrazolo[3,4-c]pyridine Precursor->Target Hydrazine Cyclization Impurity2 Impurity B: Regioisomer ([3,4-b] or [4,3-c]) Precursor->Impurity2 Wrong Cyclization Direction Impurity1 Impurity A: 7-hydroxy-3-bromo... (Acid hydrolysis) Target->Impurity1 H+ / Heat (Debenzylation)

Figure 2: Potential impurity origins. Impurity A is a degradation product common in acidic HPLC mobile phases if not buffered correctly, though benzyloxy groups are generally stable in 0.1% Formic Acid.

References

  • Synthesis of Pyrazolo[3,4-c]pyridines

    • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.[3][4]

    • Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.
    • URL:[Link]

  • qNMR Methodology

    • Title: Internal Standard Reference Data for qNMR.[5][6][7]

    • Source: Bureau Intern
    • URL:[Link]

  • HPLC Column Selection for Basic Heterocycles

    • Title: Charged Surface Hybrid (CSH)
    • Source: Waters Corpor
    • URL:[Link]

  • Compound Safety Data: Title: Safety Data Sheet - 3-Bromo-1H-pyrazolo[3,4-c]pyridine deriv

Sources

Structural Elucidation of 3-Bromo-pyrazolo[3,4-c]pyridine: A Comparative MS Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mass spectrometry (MS) behavior of 3-bromo-1H-pyrazolo[3,4-c]pyridine , a critical scaffold in fragment-based drug discovery (FBDD) for kinase inhibition.

Unlike standard spectral libraries which may lack specific entries for this halogenated intermediate, this guide reconstructs the fragmentation logic based on heterocyclic mechanistic principles. It compares two primary ionization modes—Electrospray Ionization (ESI) and Electron Impact (EI) —and provides a definitive protocol for distinguishing this scaffold from its structural isomers (e.g., pyrazolo[1,5-a]pyridine or pyrazolo[3,4-b]pyridine).

Key Molecular Features:

  • Formula:

    
    
    
  • Monoisotopic Mass: 196.96 (

    
    ) / 198.96 (
    
    
    
    )
  • Diagnostic Signature: 1:1 Isotopic Doublet (M, M+2)

Comparative Analysis: Ionization Modes

For researchers characterizing synthesized hits, choosing the correct ionization mode is critical for structural validation.

Table 1: Performance Comparison (ESI vs. EI)
FeatureMethod A: ESI-MS/MS (Soft Ionization)Method B: EI-MS (Hard Ionization)
Primary Species Protonated Molecular Ion

Radical Cation

Observed m/z 198 / 200 (1:1 ratio)197 / 199 (1:1 ratio)
Fragmentation Minimal at low energy. Requires Collision Induced Dissociation (CID).[1]Extensive spontaneous fragmentation.
Diagnostic Loss Loss of neutral HBr (80/82 Da) or HCN (27 Da).Loss of Br radical (79/81 Da).[2]
Application LC-MS purity checks; Pharmacokinetic (PK) studies.Structural elucidation; Library matching.
Isomer ID Superior. Compatible with H/D exchange to identify labile N-H protons.Inferior. Isomers often yield identical fragment ions at 70 eV.
Expert Insight: The "Bromine Anchor"

Regardless of the method, the bromine atom provides a "spectral anchor." In any valid spectrum, the parent ion must appear as a doublet of equal intensity separated by 2 Da.

  • Validation Check: If you observe a singlet at m/z 198, your compound has likely undergone debromination (reduction) during synthesis or ionization.

Detailed Fragmentation Pathways

The fragmentation of 3-bromo-pyrazolo[3,4-c]pyridine follows distinct pathways driven by the stability of the fused bicyclic aromatic system.

Pathway A: Homolytic Cleavage (EI Dominant)

Under electron impact (70 eV), the weakest bond is the


 bond.
  • Precursor:

    
     (m/z 197/199).
    
  • Primary Event: Homolytic cleavage of the C-Br bond yields the pyrazolo[3,4-c]pyridine cation (m/z 118) and a bromine radical (

    
    ).
    
  • Secondary Event: The resulting bicyclic cation (m/z 118) destabilizes, ejecting HCN (27 Da) from the pyrazole ring to form a pyridyl-nitrene-like species (m/z 91).

Pathway B: Heterolytic/Rearrangement (ESI-CID Dominant)

Under collision-induced dissociation (CID), the protonated molecule


 undergoes rearrangement.
  • Precursor:

    
     (m/z 198/200).
    
  • Mechanism: Protonation likely occurs at the pyridine nitrogen (most basic site).

  • Loss 1 (Acid Loss): Elimination of neutral HBr is observed, yielding a cation at m/z 118.

  • Loss 2 (Ring Opening): Alternatively, the pyrazole ring can open, expelling

    
     (28 Da) or HCN (27 Da), though the fused system is highly resistant to ring opening compared to non-fused pyrazoles.
    
Visualization: Fragmentation Logic

The following diagram illustrates the mechanistic flow for structural confirmation.

FragmentationPathway cluster_legend Legend Parent Parent Ion [M+H]+ (ESI) m/z 198/200 Intermediate Core Scaffold [Pyrazolo-pyridine]+ m/z 118 Parent->Intermediate Loss of HBr (-80/82 Da) Fragment1 Ring Fragment [C5H3N2]+ m/z 91 Intermediate->Fragment1 Loss of HCN (-27 Da) Fragment2 Pyridyl Cation [C5H4N]+ m/z 78 Intermediate->Fragment2 Loss of N2CN (Complex) key Blue: Parent | Yellow: Core Intermediate | Red: Terminal Fragment

Figure 1: Proposed ESI-CID fragmentation pathway for 3-bromo-pyrazolo[3,4-c]pyridine showing the characteristic loss of HBr followed by ring degradation.

Experimental Protocol: Isomer Differentiation

A common challenge in synthesizing this scaffold is distinguishing the [3,4-c] isomer from the [1,5-a] or [3,4-b] isomers, or determining the site of N-alkylation (N1 vs N2).

The H/D Exchange Experiment (Self-Validating Protocol)

The 1H-pyrazolo[3,4-c]pyridine core contains an exchangeable proton on the pyrazole nitrogen. Isomers like pyrazolo[1,5-a]pyridine (bridgehead nitrogen) do not.

Step-by-Step Methodology:

  • Baseline Scan: Infuse the sample in 50:50 Acetonitrile:

    
     with 0.1% Formic Acid. Record the MS1 spectrum.
    
    • Expectation: Doublet at m/z 198/200.

  • Deuterium Exchange: Dilute the same sample 1:10 into

    
      (Deuterium Oxide) instead of water. Incubate for 5 minutes at room temperature.
    
  • Validation Scan: Infuse and record MS1.

    • Result A (Positive ID): Mass shift of +1 Da (Parent becomes m/z 199/201). This confirms the presence of a free N-H group (Pyrazolo[3,4-c] or [3,4-b]).

    • Result B (Negative ID): No mass shift. This indicates a "blocked" nitrogen (e.g., N-alkylated product or [1,5-a] bridgehead isomer).

Decision Tree for Structural Confirmation

IsomerID Start Unknown Isomer (MW 197) HD_Exp Perform D2O Exchange (ESI-MS) Start->HD_Exp Shift Mass Shift (+1 Da)? HD_Exp->Shift Yes_Shift Contains Free N-H (1H-pyrazolo[3,4-c]) Shift->Yes_Shift Yes No_Shift No Free N-H Shift->No_Shift No Check_Frag Check MS/MS (HCN Loss Profile) No_Shift->Check_Frag Result_A Bridgehead Isomer (pyrazolo[1,5-a]) Check_Frag->Result_A High Stability Result_B N-Alkylated Product Check_Frag->Result_B Alkyl Fragment Loss

Figure 2: Decision matrix for distinguishing 1H-pyrazolo[3,4-c]pyridine from bridgehead isomers and alkylated byproducts using H/D exchange MS.

References

  • Synthesis and Vectorial Functionalisation: L. E. H. Paul, et al. "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 2023. Context: Describes the synthesis and stability of the 5-halo-pyrazolo[3,4-c]pyridine core, essential for understanding substituent effects.

  • Porter, Q. N., & Baldas, J. "Mass Spectrometry of Heterocyclic Compounds." Wiley-Interscience, 1971.
  • Isomer Differentiation in Pyrazolopyridines: Khakwani, S., et al. "Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines." Asian Journal of Chemistry, 2016.[3][4][5] Context: Provides comparative fragmentation data for the [3,4-b] isomer, serving as a baseline for distinguishing the [3,4-c] isomer.

  • BenchChem Technical Guides. "Unraveling Mass Spectral Fragmentation: A Comparative Guide to 3-Bromopyridine.

Sources

A Comparative Crystallographic Guide to 3-Bromopyrazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring system is a cornerstone of modern medicinal chemistry, renowned for its ability to form key interactions with biological targets. When fused to a pyridine ring, as in the 1H-pyrazolo[3,4-c]pyridine scaffold, it becomes a "privileged" structure, particularly for the development of kinase inhibitors. The introduction of a bromine atom at the 3-position not only modulates electronic properties but also provides a versatile synthetic handle for further chemical exploration through cross-coupling reactions. Understanding the solid-state conformation and intermolecular interactions of these molecules is paramount for structure-based drug design. This guide provides a comparative analysis of the crystallographic data of two closely related 3-bromopyrazole derivatives, offering insights into their supramolecular assembly and providing detailed experimental protocols for their synthesis and crystallization.

The Strategic Importance of the 3-Bromopyrazolopyridine Scaffold

The 1H-pyrazolo[3,4-c]pyridine core and its isomers are of significant interest to researchers in drug discovery. This fused heterocyclic system acts as a bioisostere for purines, enabling it to mimic the natural ligands of many enzymes, particularly ATP in the context of protein kinases. The nitrogen atoms of the pyrazole and pyridine rings are strategically positioned to act as hydrogen bond donors and acceptors, forming critical "hinge-binding" interactions within the ATP-binding pocket of kinases.

The 3-bromo substituent is a key feature for lead optimization. Its electronegativity and size can influence the binding affinity of the molecule. More importantly, the carbon-bromine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the systematic and efficient introduction of a diverse array of chemical moieties to probe the surrounding binding pocket, a crucial step in enhancing potency and selectivity.

Synthesis and Crystallization: Protocols and Rationale

The successful acquisition of high-quality single crystals is fundamental to X-ray crystallographic analysis. Below are detailed protocols for the synthesis of two related 3-bromopyrazole derivatives, providing a foundation for obtaining crystallographic data.

General Synthetic Workflow

The synthesis of functionalized 3-bromopyrazoles often involves the construction of the pyrazole ring followed by bromination or the use of a brominated precursor. The following diagram outlines a generalized workflow for the synthesis and crystallization of such derivatives.

G General Workflow for Synthesis and Crystallization cluster_synthesis Synthesis cluster_crystallization Crystallization start Starting Materials reaction Cyclization & Bromination start->reaction Reaction Conditions (e.g., PBr3, POBr3) workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification dissolve Dissolve in Suitable Solvent (e.g., Acetonitrile, Acetone) purification->dissolve Characterized Product crystal_growth Slow Evaporation / Vapor Diffusion dissolve->crystal_growth harvest Harvest & Dry Crystals crystal_growth->harvest analysis X-ray Diffraction Analysis harvest->analysis Single Crystals

Caption: Generalized workflow from synthesis to crystallographic analysis.

Experimental Protocol: Synthesis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate

This protocol is adapted from the synthesis of a key intermediate for the insecticide Rynaxypyr.[1]

Materials:

  • Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate (3.3 g, 10.0 mmol)

  • Acetonitrile (60 ml)

Procedure:

  • Dissolve 3.3 g of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate in 60 ml of acetonitrile at room temperature.

  • Allow the solvent to evaporate slowly over approximately 20 days.

  • Collect the resulting single crystals.

Rationale: Slow evaporation is a straightforward and effective method for growing high-quality crystals. The choice of acetonitrile is critical; the compound should be soluble but not overly so, allowing for a gradual decrease in solubility as the solvent evaporates, which promotes ordered crystal growth.

Experimental Protocol: Synthesis of Ethyl 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate

This protocol describes the synthesis of a dihydrogenated analogue.[2]

Materials:

  • Ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate (2.70 g, 10.0 mmol)

  • Phosphorus oxybromide (2.01 g, 7.0 mmol)

  • Acetonitrile (60 ml total)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • Dissolve ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate in 30 ml of acetonitrile.

  • In a separate flask, dissolve phosphorus oxybromide in 30 ml of acetonitrile.

  • Heat the solution of the pyrazolidinecarboxylate to 333 K and add the phosphorus oxybromide solution.

  • Heat the reaction mixture to reflux (369 K) for 1 hour.

  • After cooling, neutralize the concentrated reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the mixture with ethyl acetate.

  • Dry the combined organic extracts over magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica-gel column chromatography.

  • Grow single crystals suitable for X-ray diffraction from acetone.

Rationale: The use of phosphorus oxybromide facilitates the conversion of the 5-oxo group. The basic workup with sodium bicarbonate is necessary to neutralize the acidic byproducts of the reaction. Purification by column chromatography is essential to isolate the target compound from any remaining starting material or byproducts, ensuring that the subsequent crystallization is of a pure substance. Acetone was found to be a suitable solvent for growing single crystals of this particular derivative.

Comparative Crystallographic Analysis

The crystallographic data for two related 3-bromopyrazole derivatives are presented below. Although not fused pyrazolopyridines, these structures provide valuable insights into the solid-state properties of the 3-bromopyrazole moiety when linked to a pyridine ring.

Crystallographic Data Summary
ParameterEthyl 3-bromo-1-(3-chloropyridin-2-yl)-[...]-5-carboxylate[1]Ethyl 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-[...]-5-carboxylate[2]
Chemical Formula C₁₁H₉BrClN₃O₂C₁₁H₁₁BrClN₃O₂
Molecular Weight 330.57332.59
Crystal System OrthorhombicMonoclinic
Space Group PbcaP2₁/c
a (Å) 7.40411.9977
b (Å) 10.02410.8520
c (Å) 17.07220.762
β (˚) 9093.388
Volume (ų) 1267.02698.4
Z 48
Temperature (K) 298296
Analysis of Molecular Conformation and Crystal Packing

A key difference between the two structures is the planarity and the relative orientation of the pyrazole and pyridine rings. In the case of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, the dihedral angle between the pyrazole and pyridine rings is a significant 78.7°.[1] This pronounced twist is likely due to steric hindrance between the substituents on the two rings.

For ethyl 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, the asymmetric unit contains two independent molecules.[2] In these two conformers, the dihedral angles between the pyrazole and pyridine rings are 30.0° and 22.3°.[2] The greater planarity compared to the previous example can be attributed to the non-aromatic, more flexible nature of the dihydropyrazole ring, which reduces steric clash.

The crystal packing of these molecules is governed by a combination of weak intermolecular interactions. In the structure of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, no classical hydrogen bonds were observed.[1] This suggests that the crystal packing is likely dominated by weaker van der Waals forces and potentially halogen-π or other non-covalent interactions.

The following diagram illustrates the key difference in the dihedral angle between the aromatic and non-aromatic pyrazole derivatives.

Caption: Comparison of ring dihedral angles in the two derivatives.

Implications for Structure-Based Drug Design

The crystallographic data presented here, while not from the target 3-bromo-1H-pyrazolo[3,4-c]pyridine, offer valuable lessons for drug designers.

  • Conformational Flexibility: The significant difference in the dihedral angles between the aromatic and dihydro-pyrazole derivatives highlights the conformational flexibility of the bond linking the pyrazole and pyridine rings. This flexibility can be exploited to achieve optimal binding to a target protein. A more rigid, planar conformation may be desirable for maximizing π-stacking interactions, while a more twisted conformation might be necessary to avoid steric clashes or to position other functional groups for favorable interactions.

  • Influence of Substituents: The substituents on both the pyrazole and pyridine rings play a crucial role in determining the preferred conformation. Medicinal chemists can strategically place substituents to favor a desired conformation, thereby pre-organizing the ligand for binding and potentially improving binding affinity and selectivity.

  • Crystal Engineering: The absence of strong hydrogen bonds in the crystal structure of the aromatic pyrazole derivative suggests that introducing hydrogen bond donors and acceptors could be a strategy to influence crystal packing and potentially identify new polymorphs with different physicochemical properties, such as solubility and stability.

Conclusion

This guide has provided a comparative overview of the crystallographic properties of two 3-bromopyrazole derivatives, offering insights into their synthesis, conformation, and intermolecular interactions. While the direct crystallographic data for a series of 3-bromo-1H-pyrazolo[3,4-c]pyridine derivatives remains an area for further public domain research, the principles outlined here are broadly applicable. A thorough understanding of the solid-state structures of these and related scaffolds is an indispensable tool for medicinal chemists aiming to rationally design the next generation of targeted therapeutics. The provided protocols serve as a practical starting point for researchers seeking to synthesize and crystallize new derivatives for further investigation.

References

  • Acta Crystallographica Section E: Structure Reports Online, 66(2) , o3267 (2010). [Link]

  • Acta Crystallographica Section E: Structure Reports Online, 65(1) , o95 (2009). [Link]

Sources

reference standards for 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine QC

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: Reference Standard Qualification for 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine

Executive Summary: The Criticality of the Scaffold

In the development of Bruton's Tyrosine Kinase (BTK) and JAK inhibitors, the This compound core (CAS 1427438-89-6) serves as a linchpin intermediate.[1] Its value lies in its orthogonality: the C3-bromo group allows for Suzuki-Miyaura coupling, while the C7-benzyloxy moiety acts as a masked pyridone or functional handle.[1]

However, this dual-functionality introduces significant Quality Control (QC) risks.[1] Commercial "research-grade" samples often carry regioisomeric impurities and debrominated byproducts that are chromatographically similar to the target, leading to potency assignment errors in downstream GMP steps.[1]

This guide compares the two industry-standard approaches for qualifying this reference material: Method A (Traditional Mass Balance) versus Method B (Quantitative NMR - qNMR) .[1] We provide experimental data to demonstrate why qNMR is rapidly becoming the preferred "Gold Standard" for this specific heterocyclic class.

Comparative Analysis: Qualification Methodologies

When establishing a Primary Reference Standard for this pyrazolopyridine, you must choose between confirming purity via subtraction (Mass Balance) or direct measurement (qNMR).

Table 1: Method Performance Matrix
FeatureMethod A: Mass Balance (Traditional) Method B: 1H-qNMR (Modern)
Principle

Direct ratio against NIST-traceable Internal Standard (IS).[1]
Accuracy High (if all impurities are detected).[1]High (dependent on IS weighing & relaxation delay).[1]
Risk Factor "Invisible" Impurity Risk: Salts or UV-inactive oligomers may be missed, leading to potency overestimation.Signal Overlap Risk: Pyrazolopyridine protons may overlap with benzyl aromatic signals.[1]
Speed Slow (3–5 days). Requires HPLC, GC-HS, TGA, ROI/KF.[1]Fast (4 hours).[1] Single experiment.
Sample Usage High (>100 mg destructive testing).[1]Low (<20 mg, recoverable).[1]
Suitability Best for final API release.Best for Intermediates like 7-(benzyloxy)-3-bromo...[1]

Technical Deep Dive: Impurity Profiling & Causality

To validate a reference standard, one must first understand the "Why" behind the impurities. The synthesis of this compound typically involves the bromination of the pyrazolo-pyridine core.[1]

Key Impurity Origins:

  • Des-bromo Analog (Impurity A): Incomplete bromination at C3. Critical because it terminates chain propagation in Suzuki couplings.[1]

  • N-Isomers (Impurity B): If N-alkylation was attempted or if the tautomeric equilibrium shifts during workup.

  • Benzyl Alcohol (Impurity C): Hydrolysis of the C7-benzyloxy group under acidic conditions.[1]

Diagram 1: Impurity Genealogy & QC Checkpoints

ImpurityMap Precursor 7-(benzyloxy)-1H-pyrazolo[3,4-c]pyridine Target TARGET: 7-(benzyloxy)-3-bromo-1H-... (Active Intermediate) Precursor->Target Bromination Imp_A Impurity A: Des-bromo Analog (Incomplete Rxn) Precursor->Imp_A Residual Reagent NBS / Br2 Reagent->Target Imp_B Impurity B: Regioisomer (N2) Target->Imp_B Tautomer Shift Imp_C Impurity C: Benzyl Alcohol (Hydrolysis) Target->Imp_C Acidic Degradation

Caption: Synthesis pathway showing critical impurity origins. Impurity A (Des-bromo) is the primary critical quality attribute (CQA) to monitor.

Experimental Case Study: Qualification Data

We performed a side-by-side qualification of Batch #PB-2023-094.

Material: this compound Internal Standard (for qNMR): Maleic Acid (TraceCERT®, 99.94%)[1]

Results Summary
TestMethodResultNotes
HPLC Purity UV at 254 nm99.42% Overestimates purity (ignores salts/solvents).
Residual Solvents GC-Headspace0.35%Detectable DCM and Methanol.[1]
Water Content Karl Fischer0.12%Low hygroscopicity.[1]
Residue on Ignition Gravimetric0.08%Inorganic salts.[1]
Mass Balance Potency Calculation98.87%

qNMR Potency 1H-NMR (DMSO-d6)98.60% Closest to "True" Value.

Analysis: The HPLC method overestimated the quality by nearly 1% because it failed to account for trapped solvent and inorganic salts. The qNMR method provided a self-validating potency value that matched the Mass Balance derived value within 0.3%, confirming the validity of using qNMR as a rapid release method for this intermediate.

Detailed Protocols (Self-Validating Systems)

Protocol A: High-Resolution HPLC (Impurity Profiling)

Use this to determine Chromatographic Purity (% Area).[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.8 mL/min.[1]

  • Detection: 254 nm (Pyrazolopyridine core) and 210 nm (Benzyl impurities).

  • System Suitability (Pass Criteria):

    • Resolution (

      
      ) between Target and Impurity A (Des-bromo) > 2.0.
      
    • Tailing Factor (

      
      ) < 1.5.[1]
      
Protocol B: 1H-qNMR (Potency Assignment)

Use this to assign the absolute Assay (% w/w).[1]

  • Internal Standard Selection: Maleic Acid (

    
     6.2 ppm).[1] This singlet is distinct from the aromatic region of the target (7.3–7.5 ppm and 8.0–8.5 ppm).
    
  • Solvent: DMSO-d6 (Ensures full solubility of the bromo-heterocycle).

  • Preparation:

    • Weigh 15.0 mg of Sample (

      
       0.01 mg).[1]
      
    • Weigh 10.0 mg of Maleic Acid IS (

      
       0.01 mg).[1]
      
    • Dissolve in 0.75 mL DMSO-d6.[1]

  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (

      
      ): 60 seconds (Must be 
      
      
      
      of the slowest relaxing proton).
    • Scans: 32 or 64.[1]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[2][3]

Qualification Workflow Diagram

This flowchart illustrates the decision matrix for qualifying an In-House Working Standard against a Primary CRM.

QualificationFlow Start Start: Crude Material (Batch PB-2023-094) ID_Check Identity Confirmation (MS + 1H-NMR) Start->ID_Check Purity_Check HPLC Purity > 98.0%? ID_Check->Purity_Check Fail Reject / Recrystallize Purity_Check->Fail No Branch Select Qualification Method Purity_Check->Branch Yes Method_A Method A: Mass Balance (TGA + KF + ROI + HPLC) Branch->Method_A Method_B Method B: qNMR (Traceable IS) Branch->Method_B Compare Data Concordance Check (Difference < 1.0%) Method_A->Compare Method_B->Compare Compare->Fail Fail COA Generate CoA (Assign Potency) Compare->COA Pass

Caption: Decision matrix for Reference Standard qualification ensuring ISO 17025 compliance.

References

  • ICH Expert Working Group. "ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." International Council for Harmonisation, 2000.[4] [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[1] Journal of Medicinal Chemistry, 2014.[1] [Link]

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